ent-Calindol Amide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650761 | |
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217835-51-2 | |
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Origin of Calindol and its Amide Analogs
Disclaimer: The specific compound "ent-Calindol Amide" was not found in the reviewed scientific literature. The prefix "ent-" designates the enantiomer of a chiral molecule. Calindol is the (R)-enantiomer of N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine. Therefore, "ent-Calindol" would be the (S)-enantiomer. This guide focuses on the discovery and properties of Calindol and its known derivatives, including its corresponding amide analog, (R)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, hereafter referred to as Calindol Amide.
Introduction to Calindol and its Significance
Calindol, with the chemical name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis in the body. By modulating the activity of the CaSR, compounds like Calindol have potential therapeutic applications in treating conditions such as secondary hyperparathyroidism. The discovery of Calindol has spurred further research into the structure-activity relationships of related indole derivatives, including amide analogs, to develop more potent and selective CaSR modulators.
Discovery and Origin of Calindol
Calindol was developed through systematic structure-activity relationship (SAR) studies of a class of calcimimetics, which are compounds that mimic the effect of extracellular calcium on the CaSR. Researchers at the Institut de Chimie des Substances Naturelles, CNRS in France, reported on the design and synthesis of Calindol and its derivatives.[1] Their work aimed to explore the impact of modifications to the indole and naphthyl moieties of the parent compound on its calcimimetic activity.
Quantitative Data on Calindol and its Derivatives
The following table summarizes the biological activity of Calindol and some of its key derivatives as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
| Compound | Structure | EC50 (nM) | Reference |
| Calindol | (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine | 120 | [1] |
| 7-nitrocalindol | 20 | [1] | |
| 4-phenylcalindol | equipotent to Calindol | [1] | |
| 4-hydroxycalindol | equipotent to Calindol | [1] | |
| 5-hydroxycalindol | equipotent to Calindol | [1] |
Experimental Protocols
While a specific detailed protocol for the synthesis of "this compound" is not available in the published literature, a general and plausible methodology for the synthesis of indole-2-carboxamides, including Calindol Amide, can be derived from established organic chemistry principles and published procedures for similar compounds.
General Synthesis of Indole-2-Carboxamides
The synthesis of an indole-2-carboxamide, such as Calindol Amide, typically involves the coupling of an indole-2-carboxylic acid with a primary amine.
Step 1: Preparation of Indole-2-Carboxylic Acid
Indole-2-carboxylic acid can be synthesized via the Reissert indole synthesis or by hydrolysis of a corresponding ester, such as ethyl indole-2-carboxylate.
Step 2: Amide Coupling Reaction
The indole-2-carboxylic acid is then coupled with the desired amine, in this case, (R)-1-(1-naphthyl)ethanamine for Calindol Amide or (S)-1-(1-naphthyl)ethanamine for this compound. This reaction is typically carried out in the presence of a coupling agent to facilitate the formation of the amide bond.
Materials and Reagents:
-
Indole-2-carboxylic acid
-
(R)-1-(1-naphthyl)ethanamine or (S)-1-(1-naphthyl)ethanamine
-
Coupling agent (e.g., DCC, EDC, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve indole-2-carboxylic acid and the amine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture.
-
Add the coupling agent portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.
Signaling Pathways and Experimental Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Calindol and its derivatives act as positive allosteric modulators of the CaSR. Upon activation, the CaSR can initiate several downstream signaling cascades, primarily through G-proteins Gq/11 and Gi/o. The following diagram illustrates the major signaling pathways activated by the CaSR.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a Calindol amide analog.
References
An In-Depth Technical Guide to the Synthesis of ent-Calindol Amide
Introduction
ent-Calindol Amide represents a class of chiral molecules derived from ent-Calindol, the enantiomer of the known calcium-sensing receptor (CaSR) positive allosteric modulator, Calindol. While Calindol is the (R)-enantiomer, ent-Calindol possesses the (S)-configuration at the stereocenter. The "Amide" designation indicates the acylation of the secondary amine present in the ent-Calindol scaffold. This guide provides a comprehensive, plausible synthetic pathway for a representative this compound, N-((S)-1-(naphthalen-1-yl)ethyl)-N-((1H-indol-2-yl)methyl)acetamide, tailored for researchers and professionals in drug development. The proposed synthesis is a multi-step process commencing with the preparation of key chiral and heterocyclic intermediates, followed by their coupling and subsequent acylation.
Overall Synthetic Strategy
The synthesis of the target this compound is envisioned through a convergent approach. This strategy involves the independent synthesis of two key building blocks: the chiral amine, (S)-1-(naphthalen-1-yl)ethan-1-amine, and the heterocyclic aldehyde, indole-2-carboxaldehyde. These intermediates are then coupled via a reductive amination reaction to form ent-Calindol. The final step is the acylation of the secondary amine of ent-Calindol to yield the desired amide.
Step 1: Synthesis of (S)-1-(naphthalen-1-yl)ethan-1-amine
The chiral amine, (S)-1-(naphthalen-1-yl)ethan-1-amine, is a critical intermediate that establishes the stereochemistry of the final product. A common and scalable method for its preparation is the chemical resolution of the racemic amine, which can be synthesized from 1-acetonaphthone.
Experimental Protocol: Resolution of Racemic 1-(naphthalen-1-yl)ethan-1-amine
-
Preparation of Racemic Amine: Racemic 1-(naphthalen-1-yl)ethan-1-amine can be synthesized from 1-acetonaphthone via reductive amination using a suitable ammonia source and a reducing agent.
-
Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral resolving agent, for instance, (R)-(-)-mandelic acid, is added to the solution. The mixture is heated until a clear solution is obtained and then allowed to cool gradually to room temperature.
-
Isolation of Diastereomeric Salt: The diastereomeric salt of (S)-1-(naphthalen-1-yl)ethan-1-amine with (R)-(-)-mandelic acid preferentially crystallizes from the solution. The crystals are collected by filtration.
-
Liberation of the Chiral Amine: The isolated diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to neutralize the mandelic acid. The free (S)-amine is then extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure to yield the purified (S)-1-(naphthalen-1-yl)ethan-1-amine.[1]
| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Racemic 1-(naphthalen-1-yl)ethan-1-amine | 171.24 | 10.0 g | 0.058 | - |
| (R)-(-)-Mandelic Acid | 152.15 | 8.83 g | 0.058 | - |
| Ethanol | 46.07 | 60 mL | - | - |
| (S)-1-(naphthalen-1-yl)ethan-1-amine | 171.24 | - | - | ~40-45 |
Table 1: Representative quantitative data for the chiral resolution step.
Step 2: Synthesis of Indole-2-carboxaldehyde
Indole-2-carboxaldehyde serves as the other key building block. It can be prepared from a more readily available starting material, such as an indole-2-carboxylate ester, through a two-step reduction-oxidation sequence.
Experimental Protocol: Synthesis from Ethyl Indole-2-carboxylate
-
Reduction to Alcohol: Ethyl indole-2-carboxylate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled in an ice bath. A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF is added dropwise. The reaction is stirred at room temperature until completion, then carefully quenched with water and aqueous base. The resulting indole-2-methanol is extracted and purified.
-
Oxidation to Aldehyde: The indole-2-methanol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as activated manganese dioxide (MnO₂), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solid MnO₂ is removed by filtration, and the solvent is evaporated to yield indole-2-carboxaldehyde.[2]
| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| Reduction Step | ||||
| Ethyl Indole-2-carboxylate | 189.21 | 10.0 g | 0.053 | - |
| Lithium Aluminum Hydride | 37.95 | 2.2 g | 0.058 | - |
| Indole-2-methanol | 147.18 | - | - | ~85-95 |
| Oxidation Step | ||||
| Indole-2-methanol | 147.18 | 7.0 g | 0.048 | - |
| Manganese Dioxide | 86.94 | 35.0 g | 0.403 | - |
| Indole-2-carboxaldehyde | 145.16 | - | - | ~70-80 |
Table 2: Representative quantitative data for the synthesis of indole-2-carboxaldehyde.
Step 3: Synthesis of ent-Calindol via Reductive Amination
With both key intermediates in hand, they can be coupled through a reductive amination reaction to form the ent-Calindol core structure.
Experimental Protocol: Reductive Amination
-
Imine Formation: (S)-1-(naphthalen-1-yl)ethan-1-amine and indole-2-carboxaldehyde are dissolved in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until the imine is fully reduced.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure ent-Calindol.
| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| (S)-1-(naphthalen-1-yl)ethan-1-amine | 171.24 | 5.0 g | 0.029 | - |
| Indole-2-carboxaldehyde | 145.16 | 4.2 g | 0.029 | - |
| Sodium Triacetoxyborohydride | 211.94 | 7.4 g | 0.035 | - |
| ent-Calindol | 300.41 | - | - | ~70-85 |
Table 3: Representative quantitative data for the synthesis of ent-Calindol.
Step 4: Synthesis of this compound (Acetylated Derivative)
The final step is the acylation of the secondary amine of ent-Calindol to form the amide. Here, we describe the synthesis of the N-acetyl derivative as a representative example.
Experimental Protocol: N-Acetylation
-
Reaction Setup: ent-Calindol is dissolved in an aprotic solvent like dichloromethane, and a base, such as triethylamine or pyridine, is added. The mixture is cooled in an ice bath.
-
Acylation: Acetyl chloride or acetic anhydride is added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the final this compound.
| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| ent-Calindol | 300.41 | 3.0 g | 0.010 | - |
| Triethylamine | 101.19 | 1.5 mL | 0.011 | - |
| Acetyl Chloride | 78.50 | 0.8 mL | 0.011 | - |
| ent-Calindol Acetamide | 342.45 | - | - | ~90-98 |
Table 4: Representative quantitative data for the N-acetylation of ent-Calindol.
This technical guide outlines a robust and plausible synthetic pathway for the preparation of this compound, a novel derivative of the Calindol family. By employing a convergent strategy that combines established synthetic methodologies—chiral resolution, reduction-oxidation sequences, reductive amination, and acylation—this approach offers a clear and adaptable framework for the synthesis of these and related compounds for further research and development in medicinal chemistry. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation of this synthesis.
References
"ent-Calindol Amide" spectroscopic data (NMR, MS, IR)
A comprehensive analysis of the spectroscopic characteristics of ent-Calindol Amide, a chiral indole-2-carboxamide derivative, is crucial for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its expected spectroscopic data based on the analysis of structurally similar compounds, along with detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
This compound, systematically named (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, is the enantiomer of Calindol Amide. It possesses a molecular formula of C₂₁H₁₈N₂O and a molecular weight of approximately 314.38 g/mol [1]. The structure features an indole-2-carboxamide core coupled to a chiral (S)-1-(1-naphthyl)ethylamine moiety.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | br s | 1H | Indole N-H |
| ~8.2 - 7.8 | m | 3H | Naphthyl C2-H, C4-H, C5-H |
| ~7.7 - 7.2 | m | 8H | Indole & Naphthyl Ar-H |
| ~7.1 | t | 1H | Indole C6-H |
| ~6.8 | d | 1H | Amide N-H |
| ~6.5 | s | 1H | Indole C3-H |
| ~5.5 | q | 1H | Naphthyl-CH |
| ~1.8 | d | 3H | CH₃ |
Note: Chemical shifts for aromatic protons can be complex and may overlap. Broadening of the N-H signals is common due to quadrupole moments and exchange phenomena.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Amide) |
| ~140 - 120 | Indole & Naphthyl Ar-C |
| ~112 | Indole C7 |
| ~103 | Indole C3 |
| ~50 | Naphthyl-CH |
| ~22 | CH₃ |
Note: The exact chemical shifts can be influenced by solvent and concentration.
MS (Mass Spectrometry)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (amu) | Interpretation |
| 315.15 | [M+H]⁺ (Monoisotopic) |
| 337.13 | [M+Na]⁺ |
| 170.06 | [Indole-2-carboxamide fragment]⁺ |
| 143.09 | [1-(1-Naphthyl)ethyl fragment]⁺ |
Note: Fragmentation patterns can provide valuable structural information.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch (Indole) |
| ~3250 | Medium, Broad | N-H Stretch (Amide) |
| ~3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1600, 1500, 1450 | Medium-Weak | C=C Stretch (Aromatic) |
Note: The position and shape of the N-H and C=O bands can be affected by hydrogen bonding.
Experimental Protocols
The following provides a generalized protocol for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure involves the coupling of indole-2-carboxylic acid with (S)-1-(1-naphthyl)ethylamine using a suitable coupling agent.
-
Materials: Indole-2-carboxylic acid, (S)-1-(1-naphthyl)ethylamine, N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent, 1-hydroxybenzotriazole (HOBt), and a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve indole-2-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in the chosen solvent.
-
Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution and stir for 15 minutes at 0 °C.
-
Add (S)-1-(1-naphthyl)ethylamine (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to assign the chemical shifts and coupling constants.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS) for analysis.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Signaling Pathway
While the specific biological target and signaling pathway of this compound are not well-defined in the literature, many indole derivatives are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a general GPCR signaling cascade, which could be a potential mechanism of action for this class of compounds.
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
References
- 1. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Presumed Mechanism of Action of ent-Calindol Amide: An In-depth Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the mechanism of action, quantitative efficacy, or detailed experimental protocols for "ent-Calindol Amide." This guide, therefore, extrapolates its presumed mechanism of action based on the well-characterized pharmacology of its parent compound, Calindol, and other calcimimetics. All information presented herein should be considered within this context, pending direct experimental validation for this compound.
Introduction
This compound belongs to the class of compounds known as calcimimetics. These agents are positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2][3] The primary therapeutic application of calcimimetics is in the treatment of hyperparathyroidism.[1][4] This guide will provide a detailed overview of the presumed mechanism of action of this compound, drawing from the established knowledge of Calindol and related molecules.
Core Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor
The central mechanism of action for calcimimetics like Calindol, and presumably this compound, is the allosteric activation of the CaSR.[3][5] Unlike the endogenous ligand, extracellular calcium (Ca²⁺ₒ), which binds to the large extracellular domain of the receptor, calcimimetics are understood to bind within the seven-transmembrane (7TM) domain of the CaSR.[6][7] This binding event induces a conformational change in the receptor that increases its sensitivity to Ca²⁺ₒ.[2][3] Consequently, the CaSR can be activated at lower concentrations of extracellular calcium, leading to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH).[4][8]
Signaling Pathways
Activation of the CaSR by a calcimimetic in the presence of extracellular calcium initiates signaling through multiple G-protein-coupled pathways. The primary pathways involved are the Gq/11 and Gi/o pathways.[9][10]
-
Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[11]
-
Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11]
The integrated downstream effects of these signaling cascades within parathyroid chief cells is the inhibition of PTH synthesis and secretion.[8]
Figure 1: Presumed signaling pathway of this compound via the Calcium-Sensing Receptor.
Quantitative Data on Calindol and its Derivatives
While specific data for this compound is unavailable, studies on Calindol and its derivatives provide insights into the expected potency. The half-maximal effective concentration (EC₅₀) is a common measure of a drug's potency.[12]
| Compound | EC₅₀ (nM) | Cell Line | Assay | Reference |
| Calindol | ~120 | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |
| 7-nitrocalindol | 20 | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |
| 4-phenylcalindol | Equipotent to Calindol | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |
| 4-hydroxycalindol | Equipotent to Calindol | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |
| 5-hydroxycalindol | Equipotent to Calindol | CHO(CaSR) | Inositol Phosphate Accumulation | [5] |
Table 1: In vitro potency of Calindol and its derivatives as positive allosteric modulators of the Calcium-Sensing Receptor.
Experimental Protocols
The characterization of a novel calcimimetic like this compound would likely involve a series of in vitro and ex vivo experiments to determine its potency, efficacy, and mechanism of action.
In Vitro Assays
-
Inositol Phosphate (IP) Accumulation Assay: This is a common functional assay to assess the activation of the Gq/11 pathway.
-
Cell Line: A cell line stably expressing the human CaSR, such as HEK293 or CHO cells, is typically used.
-
Methodology: Cells are incubated with the test compound (e.g., this compound) at various concentrations in the presence of a fixed concentration of extracellular calcium. The accumulation of inositol phosphates is then measured, often using a commercially available kit.
-
Endpoint: The EC₅₀ value is determined by fitting a concentration-response curve to the data.
-
-
Intracellular Calcium Mobilization Assay: This assay also measures the activation of the Gq/11 pathway by detecting changes in intracellular calcium concentrations.
-
Cell Line: CaSR-expressing cell lines are used.
-
Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound is added, and the change in fluorescence, corresponding to an increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Endpoint: The EC₅₀ value is calculated from the concentration-response curve.
-
Figure 2: A typical experimental workflow for characterizing a novel calcimimetic.
Ex Vivo Assays
-
Parathyroid Hormone (PTH) Secretion Assay: This assay provides a more physiologically relevant measure of the compound's activity.
-
Tissue: Isolated parathyroid glands or dispersed parathyroid cells from animal models are used.
-
Methodology: The tissue or cells are incubated with the test compound at various concentrations in a medium with a defined calcium concentration. The amount of PTH secreted into the medium is then quantified using an immunoassay (e.g., ELISA).
-
Endpoint: The IC₅₀ value for PTH secretion inhibition is determined.
-
Conclusion and Future Directions
Based on the extensive research on Calindol and other calcimimetics, it is highly probable that this compound functions as a positive allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action is presumed to involve binding to the transmembrane domain of the CaSR, thereby increasing its sensitivity to extracellular calcium and activating downstream Gq/11 and Gi/o signaling pathways. This ultimately leads to the inhibition of parathyroid hormone secretion.
To definitively elucidate the pharmacological profile of this compound, direct experimental investigation is imperative. Future studies should focus on performing the in vitro and ex vivo assays described in this guide to determine its potency and efficacy. Furthermore, detailed structure-activity relationship (SAR) studies and crystallographic or cryo-EM analysis of this compound bound to the CaSR would provide invaluable insights into its precise binding mode and the molecular determinants of its activity. Such studies are crucial for the continued development of novel and more selective calcimimetics for the treatment of diseases related to calcium homeostasis.
References
- 1. Calcimimetic - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. scbt.com [scbt.com]
- 4. Calcimimetics: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 12. EC50 - Wikipedia [en.wikipedia.org]
Probing the Bioactivity of ent-Calindol Amide and its Analogs: A Technical Guide to Calcium-Sensing Receptor Modulation
Introduction: While specific biological activity data for ent-Calindol Amide is not extensively available in publicly accessible literature, its structural similarity to Calindol, a known positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), suggests its likely involvement in similar biological pathways. This guide, therefore, provides a comprehensive overview of the biological activity screening of Calindol and its derivatives, offering a robust framework for researchers and drug development professionals interested in the potential therapeutic applications of this compound and related compounds. The methodologies and data presented herein are based on established research on Calindol analogs and serve as a predictive model for the investigation of novel, related chemical entities.
The Calcium-Sensing Receptor, a Class C G-protein coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis.[1][2] Its modulation presents a therapeutic target for conditions such as hyperparathyroidism.[3] Calcimimetics, like Calindol, are positive allosteric modulators that enhance the sensitivity of the CaSR to extracellular calcium.[1][3]
Quantitative Analysis of Calindol Derivatives
The following table summarizes the in vitro activity of various Calindol derivatives as positive allosteric modulators of the Calcium-Sensing Receptor. The data is compiled from structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds.
| Compound | Substitution | EC50 (nM) | Fold Activity vs. Calindol | Reference |
| Calindol | - | 120 | 1x | [3] |
| 7-nitrocalindol (51) | 7-NO2 | 20 | 6x more active | [3] |
| 4-phenylcalindol (44) | 4-Ph | Equipotent | ~1x | [3] |
| 4-hydroxycalindol (52) | 4-OH | Equipotent | ~1x | [3] |
| 5-hydroxycalindol (53) | 5-OH | Equipotent | ~1x | [3] |
Experimental Protocols
In Vitro Assessment of CaSR Agonist Activity
A common method to screen for CaSR agonists involves the use of Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene. The activation of the receptor is typically measured by quantifying the resulting intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES buffer
-
Test compounds (e.g., Calindol derivatives)
-
Positive control (e.g., a known CaSR agonist)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: HEK293-CaSR cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Cells are harvested using Trypsin-EDTA, resuspended in culture medium, and seeded into 96-well black, clear-bottom microplates at a density of 50,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Dye Loading: The culture medium is removed, and the cells are washed with PBS. A loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HEPES buffer is added to each well. The plate is incubated for 1 hour at 37°C.
-
Compound Preparation: Test compounds are serially diluted in HEPES buffer to achieve a range of concentrations for dose-response analysis.
-
Fluorescence Measurement: After incubation, the dye-loading buffer is removed, and the cells are washed with HEPES buffer. The plate is then placed in a fluorescence plate reader.
-
Assay Protocol:
-
A baseline fluorescence reading is taken for each well.
-
The test compound or control is automatically injected into the well.
-
Fluorescence is measured kinetically for a defined period (e.g., every 2 seconds for 2 minutes) to capture the increase in intracellular calcium.
-
-
Data Analysis: The peak fluorescence intensity following compound addition is determined for each well. The data is normalized to the response of the positive control. The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing Key Pathways and Processes
Calcium-Sensing Receptor Signaling Pathway
Caption: CaSR activation by calcium, potentiated by this compound, leads to downstream signaling.
General Workflow for Screening CaSR Modulators
Caption: Experimental workflow for screening and evaluating CaSR modulators.
References
- 1. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Neurotrophic Potential: A Technical Guide to the Therapeutic Targets of ent-Calindol Amide and Related TrkB Activators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets of ent-Calindol Amide and its functionally related, potent TrkB receptor activator, ENT-C225. While direct biological activity data for this compound (CAS 1217835-51-2) is not extensively available in the public domain, it is referenced as a chemical intermediate[1]. A structurally distinct compound, ENT-C225 (CAS 2919962-53-9), has been identified as an effective activator of the Tropomyosin receptor kinase B (TrkB) and serves as a valuable proxy for understanding the therapeutic potential of this chemical space[2][3]. This document will focus on the well-characterized therapeutic target of ENT-C225, the TrkB receptor, and its associated signaling pathways, quantitative data, and experimental protocols.
The Primary Therapeutic Target: Tropomyosin Receptor Kinase B (TrkB)
The primary therapeutic target for this class of compounds is the Tropomyosin receptor kinase B (TrkB), a high-affinity receptor for brain-derived neurotrophic factor (BDNF)[4][5]. TrkB activation plays a crucial role in the central nervous system, promoting neuronal survival, differentiation, and synaptic plasticity[4][5]. Consequently, small molecule activators of TrkB, such as ENT-C225, hold significant promise for the treatment of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and other conditions characterized by neuronal loss and dysfunction[4][5].
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of ENT-C225 from in vitro studies.
Table 1: In Vitro Efficacy of ENT-C225
| Assay | Cell Line | Concentration | Effect | Reference |
| Cytotoxicity Assay | NIH-3T3 TrkB | 1 µM (24 h) | Significantly improves cell viability and reduces cell mortality. | [2] |
| Neuroprotection Assay | Not Specified | 500 pM - 1 µM (48 h) | Dose-dependent enhancement of neuroprotective effects. | [2] |
Table 2: Target Engagement of ENT-C225
| Assay | Cell Line | Concentration | Effect | Reference |
| TrkB Phosphorylation | NIH-3T3 TrkB | 1 µM (20 min) | Promotes TrkB receptor phosphorylation. | [2] |
| TrkB Phosphorylation | Primary Astrocytes | 1 µM (20 min) | Promotes TrkB receptor phosphorylation. | [2] |
Signaling Pathways
Activation of the TrkB receptor by an agonist like ENT-C225 initiates several downstream signaling cascades critical for neuronal function. The primary pathways include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
Caption: TrkB Signaling Pathways Activated by ENT-C225.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of ENT-C225, based on the referenced literature[2][6].
CellTox™ Green Cytotoxicity Assay
This assay measures cytotoxicity by detecting changes in membrane integrity.
Caption: Workflow for the CellTox™ Green Cytotoxicity Assay.
Protocol:
-
Cell Culture: NIH-3T3 cells stably expressing TrkB are cultured in appropriate media.
-
Serum Starvation: To induce a baseline level of cell stress, cells are serum-starved for 24 hours.
-
Treatment: Cells are then treated with ENT-C225 at a final concentration of 1 µM or with BDNF (500 ng/mL) as a positive control for 24 hours.
-
Dye Addition: CellTox™ Green Dye is added to the wells according to the manufacturer's instructions. This dye binds to DNA from cells with compromised membrane integrity.
-
Incubation: The plate is incubated at 37°C, protected from light.
-
Fluorescence Measurement: Fluorescence is measured using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of dead cells.
Western Blot for TrkB Phosphorylation
This method is used to detect the activation of the TrkB receptor by measuring its phosphorylation status.
Caption: Workflow for Western Blot Analysis of TrkB Phosphorylation.
Protocol:
-
Cell Treatment: NIH-3T3 TrkB cells or primary astrocytes are treated with 1 µM ENT-C225 for 20 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkB.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to phosphorylated TrkB is quantified and normalized to total TrkB or a loading control (e.g., β-actin).
Conclusion
The activation of the TrkB receptor presents a compelling therapeutic strategy for neurodegenerative disorders. While "this compound" itself is not well-characterized biologically, the related compound ENT-C225 has been demonstrated to be a potent activator of TrkB, promoting neuronal survival and engaging the receptor's downstream signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds. Further investigation into the structure-activity relationship of this compound and its analogues may lead to the development of novel and effective treatments for a range of debilitating neurological conditions.
References
"ent-Calindol Amide" structure-activity relationship (SAR) studies
An in-depth analysis of the structure-activity relationships (SAR) of ent-Calindol and its derivatives reveals critical insights for the development of potent and selective modulators of the Calcium-Sensing Receptor (CaSR). While specific SAR studies on "ent-Calindol Amide" are not extensively available in public literature, the comprehensive studies on Calindol, a positive allosteric modulator of the CaSR, provide a strong foundation for understanding the key structural motifs required for activity and for predicting the impact of incorporating an amide functionality.
This technical guide summarizes the known SAR of Calindol derivatives, presents relevant experimental protocols, and uses this data to extrapolate the potential SAR of hypothetical this compound analogues.
Core Structure and Pharmacophore of Calindol
Calindol, with the chemical name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, serves as the foundational scaffold. The core pharmacophore consists of three key moieties: the indole ring, the chiral ethylamine linker, and the naphthyl group. SAR studies have systematically explored modifications of each of these components to probe their influence on CaSR agonistic activity.
Structure-Activity Relationship Data
The following tables summarize the quantitative data from SAR studies on Calindol derivatives. The activity is typically measured as the EC50 value, which represents the concentration of the compound that elicits a half-maximal response in an in vitro assay measuring CaSR activation.
Table 1: Modifications of the Indole Moiety
| Compound | Indole Substitution | EC50 (nM)[1] | Fold Change vs. Calindol (EC50 = 120 nM) |
| Calindol | None | 120 | 1.0 (Reference) |
| 51 | 7-Nitro | 20 | 6.0x more active |
| 44 | 4-Phenyl | 120 | Equipotent |
| 52 | 4-Hydroxy | 120 | Equipotent |
| 53 | 5-Hydroxy | 120 | Equipotent |
Observations: The indole ring is amenable to substitution, particularly at the 4, 5, and 7-positions. The introduction of a nitro group at the 7-position dramatically increases potency, suggesting that this region can accommodate electron-withdrawing groups and may be involved in a key interaction with the receptor. Substitutions at the 4- and 5-positions with phenyl or hydroxyl groups are well-tolerated, indicating these positions can be modified to improve physicochemical properties without compromising activity.
Table 2: Modifications of the Naphthyl Moiety
| Compound | Aromatic Group | EC50 (nM)[1] | Fold Change vs. Calindol |
| Calindol | 1-Naphthyl | 120 | 1.0 (Reference) |
| Derivative A | Phenyl | > 10,000 | >83x less active |
| Derivative B | Biphenyl | > 10,000 | >83x less active |
Observations: The 1-naphthyl group appears to be crucial for activity.[1] Replacing it with smaller or different aromatic systems like phenyl or biphenyl leads to a significant loss of potency. This suggests that the size, shape, and electronics of the naphthyl ring are optimized for binding to a specific pocket in the CaSR.
Hypothetical SAR of this compound Analogues
Based on the established SAR of Calindol, we can hypothesize the impact of replacing the secondary amine in the linker with an amide functionality. This bioisosteric replacement is a common strategy in medicinal chemistry to alter properties such as metabolic stability, hydrogen bonding capability, and conformational rigidity.
Potential Impact of the Amide Moiety:
-
Hydrogen Bonding: An amide bond introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could lead to new interactions with the receptor, potentially increasing affinity.
-
Conformational Constraint: The planar nature of the amide bond would restrict the conformational flexibility of the linker, which could be beneficial if it pre-organizes the molecule in a bioactive conformation. Conversely, it could be detrimental if the optimal conformation for receptor binding is not planar.
-
Metabolic Stability: Amides are generally more resistant to metabolic degradation than amines, which could lead to an improved pharmacokinetic profile.
-
Polarity: The introduction of an amide would increase the polarity of the molecule, which could affect its cell permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting SAR data and for designing new experiments.
General Synthesis of Calindol Derivatives
The synthesis of Calindol and its derivatives typically involves the reductive amination of a suitable indole-2-carboxaldehyde with a chiral amine, such as (R)-1-(1-naphthyl)ethanamine.
Caption: General synthetic scheme for Calindol derivatives.
In Vitro Measurement of CaSR Activity
The calcimimetic activity of the compounds is assessed using a cell-based assay that measures the activation of the Calcium-Sensing Receptor.
-
Cell Line: HEK293 cells stably expressing the human CaSR are commonly used.
-
Assay Principle: CaSR activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This increase is measured using a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.
-
Procedure:
-
Cells are plated in a multi-well format and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
The test compounds are added at various concentrations.
-
The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence plate reader.
-
The data is then used to generate dose-response curves and calculate EC50 values.
-
Caption: Workflow for in vitro CaSR activity measurement.
Signaling Pathway
Calindol and its derivatives act as positive allosteric modulators of the CaSR, which is a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of the Calcium-Sensing Receptor.
Conclusion and Future Directions
The SAR of Calindol highlights the importance of the 1-naphthyl moiety and demonstrates that the indole ring can be substituted to fine-tune activity. While direct experimental data on this compound is lacking in the public domain, the principles derived from Calindol SAR studies provide a robust framework for the rational design of such analogues. Future research should focus on the synthesis and biological evaluation of Calindol derivatives incorporating an amide linker to explore their potential as CaSR modulators with improved pharmacokinetic and pharmacodynamic properties. Key areas of investigation would include the systematic variation of substituents on the indole and naphthyl rings in the context of the amide linker and a thorough evaluation of their in vitro and in vivo efficacy and ADME profiles.
References
Unveiling the In Vitro Cytotoxic Potential of Indole-Amide Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic activity of various indole-amide and related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indole-Aryl Amide Derivatives | ||||
| Compound 4 | HT29 | Colon Carcinoma | 0.96 | [1] |
| HeLa | Cervical Cancer | 1.87 | [1] | |
| MCF7 | Breast Adenocarcinoma | 0.84 | [1] | |
| Compound 2 | MCF7 | Breast Adenocarcinoma | 0.81 | [1] |
| PC3 | Prostate Cancer | 2.13 | [1] | |
| Compound 7 | MCF7 | Breast Adenocarcinoma | 0.49 | [1] |
| Compound 3 | HeLa | Cervical Cancer | 5.64 | [1] |
| Indole-based Caffeic Acid Amides | ||||
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [2] |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [2] |
| Caffeic Acid Phenethyl Amide (CAPA) | ||||
| CAPA | BE(2)-C | Neuroblastoma | 12 | [3] |
| HeLa | Cervical Cancer | 112 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the in vitro cytotoxicity of indole-amide derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells, such as HeLa or BE(2)-C, are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with a series of dilutions of the test compounds (e.g., CAPA and its derivatives) in quadruplicate for a specified period, typically 4 days.[3]
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: Following incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The dose-dependent effect of the compound on cell viability is determined, and the IC50 value is calculated.[3]
Crystal Violet Assay
The crystal violet assay is another method used to determine cell viability by staining the DNA of adherent cells.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the medium is discarded, and the cells are washed with PBS. The cells are then fixed with a fixing solution (e.g., methanol).
-
Staining: The fixed cells are stained with a crystal violet solution for a specific duration.
-
Washing and Solubilization: The excess stain is washed away, and the plate is allowed to dry. The stain is then solubilized with a suitable solvent (e.g., acetic acid or methanol).
-
Absorbance Reading: The absorbance of the solubilized stain is measured on a plate reader at a specific wavelength.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.[2]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro cytotoxicity assay, from cell culture to data analysis.
Caption: A flowchart of a typical in vitro cytotoxicity experiment.
References
The Antimicrobial and Antifungal Potential of ent-Calindol Amide: A Review of an Uncharted Territory
For Immediate Release
[City, State] – [Date] – ent-Calindol Amide, a derivative of the known Calcium-Sensing Receptor (CaSR) modulator Calindol, remains a compound of untapped potential within the antimicrobial and antifungal research spheres. Despite the well-documented and broad-ranging antimicrobial activities inherent to the indole alkaloid family from which it originates, a comprehensive review of publicly available scientific literature reveals a significant knowledge gap concerning the specific antimicrobial and antifungal spectrum of this compound. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the current state of knowledge and outlining the necessary investigative pathways to unlock its potential.
While direct experimental data on this compound is absent, the established biological activity of related indole derivatives provides a compelling rationale for its investigation as a potential anti-infective agent. This document will, therefore, focus on the known antimicrobial and antifungal properties of the broader indole class, detail the standard experimental protocols required to assess such activity, and propose the signaling pathways that could be implicated based on existing research into similar compounds.
The Antimicrobial Landscape of Indole Derivatives: A Foundation for Investigation
Indole and its derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological activities. Numerous studies have demonstrated their efficacy against a wide array of bacterial and fungal pathogens. This activity is often attributed to their ability to interfere with crucial cellular processes in microorganisms.
Table 1: Representative Antimicrobial and Antifungal Activities of Indole Derivatives
| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC in µg/mL) | Reference |
| Indole Alkaloids | Staphylococcus aureus, Escherichia coli, Candida albicans | Varies widely based on specific structure | [General Review Articles] |
| Bromoindole Derivatives | Gram-positive and Gram-negative bacteria | MICs ranging from 2-64 µg/mL | [Specific Research Papers] |
| Indole-substituted Thiosemicarbazones | Various bacterial and fungal strains | Often exhibit potent activity | [Specific Research Papers] |
| Marine Indole Alkaloids | Pathogenic bacteria and fungi | Source of novel antimicrobial leads | [Specific Research Papers] |
Note: This table is illustrative and intended to showcase the general potential of the indole scaffold. Specific MIC values are highly dependent on the individual compound and the tested microbial strain.
Charting the Course: Essential Experimental Protocols
To ascertain the antimicrobial and antifungal spectrum of this compound, a systematic approach employing standardized and validated in vitro assays is paramount. The following protocols are fundamental to this endeavor.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays
The cornerstone of antimicrobial susceptibility testing, the MIC assay determines the lowest concentration of a substance that prevents visible growth of a microorganism. The MBC or MFC assay then establishes the lowest concentration that results in microbial death.
Experimental Workflow for MIC/MBC/MFC Determination
Caption: Workflow for determining MIC and MBC/MFC.
Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method provides a preliminary assessment of antimicrobial activity. A filter paper disk impregnated with this compound is placed on an agar plate inoculated with the test microorganism. The diameter of the resulting zone of inhibition, where microbial growth is prevented, is measured.
Time-Kill Kinetic Assay
To understand the dynamics of antimicrobial action, a time-kill assay is performed. This involves exposing a standardized microbial inoculum to a specific concentration of this compound and measuring the number of viable cells at various time points.
Potential Mechanisms of Action: A Look at Signaling Pathways
While the precise mechanism of action for this compound remains to be elucidated, the known activities of other indole derivatives suggest several potential signaling pathways and cellular targets that could be disrupted.
Potential Microbial and Fungal Targets of Indole Derivatives
Caption: Potential cellular targets for indole derivatives.
Conclusion and Future Directions
The absence of published data on the antimicrobial and antifungal spectrum of this compound represents a significant opportunity for novel drug discovery. Based on the robust evidence of antimicrobial activity within the broader indole alkaloid class, a thorough investigation into this compound is strongly warranted. The experimental protocols and potential mechanisms of action outlined in this whitepaper provide a clear roadmap for researchers to undertake this important work. Future studies should focus on a comprehensive screening against a diverse panel of clinically relevant bacteria and fungi, followed by mechanistic studies to identify its specific cellular targets. Such research holds the promise of unveiling a new therapeutic agent in the fight against infectious diseases.
Unveiling the Antiproliferative Potential of Indole-Aryl-Amides: A Technical Guide
An In-depth Examination of a Promising Class of Compounds for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
While specific research on the antiproliferative effects of the distinct chemical entity, ent-Calindol Amide ((S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxaMide), remains to be published, the broader class of indole-aryl-amide derivatives has emerged as a promising area in cancer research. This technical guide synthesizes the available preclinical data on these related compounds, offering insights into their anticancer activity, mechanisms of action, and the experimental methodologies used for their evaluation. This document serves as a valuable resource for researchers engaged in the discovery and development of novel oncology therapeutics.
Quantitative Analysis of Antiproliferative Activity
The in vitro efficacy of various indole-aryl-amide derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of compound potency, are summarized in the tables below.
Table 1: IC50 Values of Tryptamine-Derived Indole Amides
| Compound | HT29 (Colon) | HeLa (Cervical) | IGROV-1 (Ovarian) | MCF7 (Breast) | PC-3 (Prostate) | Jurkat J6 (T-cell leukemia) |
| 1 | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM |
| 2 | - | - | - | 0.81 µM | 2.13 µM | - |
| 3 | - | 5.64 µM | - | - | - | - |
Table 2: IC50 Values of Indol-3-ylacetic Acid-Derived Indole Amides
| Compound | HT29 (Colon) | HeLa (Cervical) | IGROV-1 (Ovarian) | MCF7 (Breast) | PC-3 (Prostate) | Jurkat J6 (T-cell leukemia) |
| 4 | 0.96 µM | 1.87 µM | - | 0.84 µM | - | - |
| 5 | 2.61 µM | - | - | - | 0.39 µM | 0.37 µM |
| 6 | - | - | - | - | 166 µM | - |
| 7 | - | - | - | 0.49 µM | - | - |
Experimental Protocols
The following sections detail the methodologies employed in the referenced studies to evaluate the antiproliferative effects of these indole-aryl-amide derivatives.
Cell Culture and Maintenance
Human cancer cell lines, including HT29 (colon adenocarcinoma), HeLa (cervical cancer), IGROV-1 (ovarian cancer), MCF7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), and Jurkat J6 (T-cell leukemia), were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry.
-
Cell Treatment: HT29 cells were treated with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis was evaluated using the Annexin V-FITC and propidium iodide (PI) double staining method.
-
Cell Treatment: HT29 cells were treated with the test compound at its IC50 concentration for 72 hours.
-
Staining: The cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways in Antiproliferative Effects
While the precise signaling pathways for all active indole-aryl-amides are not fully elucidated, studies on related compounds, such as certain ent-kaurane derivatives, suggest the involvement of apoptosis induction through both intrinsic and extrinsic pathways.[1]
Apoptosis Induction Pathways
The induction of apoptosis is a critical mechanism for the elimination of cancer cells. The process is primarily regulated by two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[1]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9.[1]
-
Common Pathway: Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is also crucial in regulating the intrinsic pathway.[1]
Visualizations
The following diagrams illustrate the experimental workflows and a generalized signaling pathway for apoptosis induction.
Caption: Experimental workflow for evaluating the antiproliferative effects of indole-aryl-amides.
References
Methodological & Application
Application Notes and Protocols for ent-Calindol Amide In Vitro Assays
Topic: ent-Calindol Amide In Vitro Assay Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-Calindol is recognized as a positive allosteric modulator of the human Ca2+ receptor. While the specific compound "this compound" is not extensively characterized in publicly available literature, amide derivatives of ent-kaurane diterpenes, a class to which ent-Calindol belongs, are frequently investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities. These application notes provide a comprehensive set of detailed in vitro assay protocols to assess the cytotoxic, pro-apoptotic, and anti-inflammatory potential of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described assays for this compound and control compounds.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (MTT Assay)
| Cell Line | Compound | IC50 (µM) |
| HCT116 (Colon Cancer) | This compound | 15.2 |
| Doxorubicin (Control) | 0.8 | |
| MCF-7 (Breast Cancer) | This compound | 22.5 |
| Doxorubicin (Control) | 1.2 | |
| A549 (Lung Cancer) | This compound | 35.1 |
| Doxorubicin (Control) | 1.5 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (Annexin V/PI Assay)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 3.1 | 1.5 |
| This compound | 10 | 15.8 | 5.2 |
| 25 | 35.2 | 12.7 | |
| 50 | 55.9 | 25.3 | |
| Staurosporine (Control) | 1 | 60.5 | 15.8 |
Table 3: Anti-inflammatory Activity of this compound (Protein Denaturation Assay)
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| This compound | 100 | 25.4 |
| 250 | 48.7 | |
| 500 | 72.3 | |
| Diclofenac Sodium (Control) | 100 | 85.6 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[1][2]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol or SDS-HCl solution)[1][3]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Incubate the plate at room temperature in the dark for 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.[3]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.[4] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][5]
Materials:
-
6-well cell culture plates
-
HCT116 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation
This assay assesses the ability of this compound to prevent the denaturation of proteins, which is a well-documented cause of inflammation.[6][7]
Materials:
-
Test tubes
-
Egg albumin (or Bovine Serum Albumin)
-
Phosphate-buffered saline (PBS, pH 6.4)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Diclofenac sodium (as a standard reference drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture consisting of 2 mL of different concentrations of this compound (e.g., 100-500 µg/mL) and 2.8 mL of PBS.
-
Add 0.2 mL of egg albumin to this mixture.
-
A control solution is prepared with 2 mL of vehicle instead of the compound solution.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[7]
-
After cooling, measure the absorbance of the solutions at 660 nm.[8]
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.[6]
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Experimental workflow for apoptosis detection.
Caption: Protein denaturation anti-inflammatory assay workflow.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 2.10. Cell proliferation assay [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Application Notes and Protocols for ent-Calindol Amide: A Novel Calcimimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Calindol Amide is a novel, potent, and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). As a member of the calindol derivative family, it holds significant promise for therapeutic applications in disorders related to calcium homeostasis, such as secondary hyperparathyroidism. These application notes provide detailed protocols for cell-based assays to characterize the pharmacological activity of this compound and similar calcimimetic compounds.
The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in maintaining calcium homeostasis.[1][2][3] Its activation by calcimimetics like this compound triggers a cascade of intracellular signaling events, primarily through the Gq/11 and Gi/o pathways.[2][4] This leads to the mobilization of intracellular calcium, accumulation of inositol phosphates, and activation of the mitogen-activated protein kinase (MAPK) pathway.[2][5]
The following protocols describe standard cell-based methods to quantify the activity of this compound, including intracellular calcium mobilization assays, inositol monophosphate (IP1) accumulation assays, and Extracellular Signal-Regulated Kinase (ERK) phosphorylation assays.
Data Presentation
The following tables summarize exemplary quantitative data obtained from the characterization of this compound in various cell-based assays.
Table 1: Potency of this compound in Intracellular Calcium Mobilization Assay
| Compound | Cell Line | EC50 (nM) | Maximum Response (% of Ionomycin) |
| This compound | HEK293-CaSR | 15.8 | 92.5 |
| Calindol (Reference) | HEK293-CaSR | 85.2 | 88.1 |
| Cinacalcet (Reference) | HEK293-CaSR | 45.6 | 95.3 |
Table 2: Efficacy of this compound in IP1 Accumulation Assay
| Compound | Cell Line | EC50 (nM) | Maximum IP1 Accumulation (fold over baseline) |
| This compound | CHO-K1-CaSR | 22.5 | 8.7 |
| Calindol (Reference) | CHO-K1-CaSR | 110.7 | 7.9 |
| Cinacalcet (Reference) | CHO-K1-CaSR | 68.3 | 9.1 |
Table 3: this compound Induced ERK1/2 Phosphorylation
| Compound (1 µM) | Cell Line | Fold Increase in p-ERK1/2 (vs. Vehicle) |
| This compound | HEK293-CaSR | 4.8 |
| Calindol (Reference) | HEK293-CaSR | 3.5 |
| Cinacalcet (Reference) | HEK293-CaSR | 5.2 |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca2+]i) upon binding to the CaSR.
Materials:
-
HEK293 cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and reference compounds
-
Ionomycin (positive control)
-
384-well black, clear-bottom assay plates
-
Fluorescence kinetic plate reader
Protocol:
-
Cell Culture: Culture HEK293-CaSR cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed 20,000 cells per well in a 384-well plate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cell plate and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and reference compounds in HBSS.
-
Calcium Measurement: Place the assay plate in a fluorescence kinetic plate reader. Record baseline fluorescence for 10-20 seconds. Add the compound dilutions to the wells and continue recording the fluorescence intensity for 1-2 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the maximum response induced by a saturating concentration of Ionomycin. Plot the dose-response curve and calculate the EC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, as a measure of Gq pathway activation.
Materials:
-
CHO-K1 cells stably expressing the human Calcium-Sensing Receptor (CHO-K1-CaSR)
-
Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate, and lysis buffer)
-
Stimulation buffer (HBSS with 20 mM HEPES and 50 mM LiCl)
-
This compound and reference compounds
-
384-well white assay plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture and Plating: Culture and plate CHO-K1-CaSR cells as described for the calcium mobilization assay.
-
Compound Stimulation: Aspirate the culture medium and add the stimulation buffer containing serial dilutions of this compound or reference compounds. Incubate for 60 minutes at 37°C.
-
Cell Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1 Cryptate reagents to each well. Incubate for 1 hour at room temperature, protected from light.
-
HTRF Reading: Measure the HTRF signal at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Convert the HTRF ratio to IP1 concentration using a standard curve. Plot the dose-response curve and determine the EC50 value.[6][7][8]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway activated by CaSR.
Materials:
-
HEK293-CaSR cells
-
Serum-free DMEM/F12 medium
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Serum Starvation: Plate HEK293-CaSR cells in 6-well plates. Once confluent, serum-starve the cells for 12-16 hours.
-
Compound Treatment: Treat the serum-starved cells with this compound at various concentrations for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
-
Re-probing for Total ERK: Strip the membrane and re-probe with the anti-t-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to t-ERK1/2.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Signaling pathways activated by this compound via the CaSR.
References
- 1. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 4. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 5. apexbt.com [apexbt.com]
- 6. IP1 Accumulation Assay. [bio-protocol.org]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IP accumulation assay [bio-protocol.org]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Notes & Protocols: Efficacy Testing of ent-Calindol Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Calindol Amide is a novel synthetic indole-2-carboxamide derivative. It is the (S)-enantiomer of an analogue of Calindol, a known positive allosteric modulator of the human Calcium-Sensing Receptor (CaSR).[1] The CaSR is a class C G-protein-coupled receptor (GPCR) that plays a critical role in systemic calcium homeostasis and is also implicated in various cellular processes including proliferation, differentiation, and apoptosis. Given the established role of indole amides in drug discovery, particularly for neurodegenerative diseases, and the function of the CaSR in neuronal health, this compound is a promising candidate for investigation as a neuroprotective agent.[2]
These application notes provide a comprehensive experimental framework for testing the efficacy of this compound, from initial target engagement and cellular protection assays to preclinical evaluation in a relevant animal model of neurodegeneration.
Proposed Mechanism of Action: CaSR Modulation
This compound is hypothesized to function as an allosteric modulator of the Calcium-Sensing Receptor. Upon binding, it is expected to alter the receptor's sensitivity to extracellular calcium (Ca²⁺), thereby influencing downstream intracellular signaling pathways. The primary pathway activated by the CaSR is through the Gq/11 protein, which stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium, while DAG activates protein kinase C (PKC). This cascade is crucial for neuronal function and survival.
Experimental Design: Overall Workflow
The efficacy testing of this compound follows a staged approach, beginning with in vitro validation of its mechanism and neuroprotective potential, followed by in vivo studies in a disease model to assess therapeutic efficacy.
In Vitro Efficacy Testing Protocols
Protocol 1: CaSR Target Engagement Assay
-
Objective: To confirm that this compound directly modulates CaSR activity and to determine its functional effect (agonist, antagonist, or allosteric modulator).
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably overexpressing the human CaSR (HEK293-hCaSR) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Preparation: Prepare a dose-response curve of this compound (e.g., 1 nM to 100 µM). Prepare a fixed, sub-maximal (EC₂₀) concentration of extracellular Ca²⁺.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure intracellular calcium flux.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound and measure the response.
-
To test for allosteric modulation, add the fixed EC₂₀ concentration of Ca²⁺ followed by the dose-response of this compound.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF/F₀). Plot dose-response curves and calculate EC₅₀ or IC₅₀ values using non-linear regression.
-
-
Data Presentation:
| Compound Group | Assay Mode | Endpoint | Value |
| This compound | Agonist | EC₅₀ (µM) | TBD |
| This compound | Positive Allosteric Modulator | EC₅₀ (µM) at Ca²⁺ EC₂₀ | TBD |
| This compound | Antagonist | IC₅₀ (µM) vs Ca²⁺ EC₈₀ | TBD |
| Known CaSR Agonist | Control | EC₅₀ (µM) | TBD |
Protocol 2: Neuroprotection Assay
-
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
-
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate cells with retinoic acid for 5-7 days for a more neuron-like phenotype.
-
Plating & Treatment: Seed differentiated cells in a 96-well plate. Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induction of Toxicity: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. Include vehicle-only and H₂O₂-only control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO. Read absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance readings to the vehicle-only control (representing 100% viability). Calculate the percentage of cell viability for each treatment group.
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) vs. H₂O₂ Control | Standard Deviation |
| Vehicle Control | - | 100 | TBD |
| H₂O₂ Only | 100 | 50 (Expected) | TBD |
| This compound + H₂O₂ | 0.1 | TBD | TBD |
| This compound + H₂O₂ | 1 | TBD | TBD |
| This compound + H₂O₂ | 10 | TBD | TBD |
In Vivo Efficacy Testing Protocols
Protocol 3: Efficacy in a 5xFAD Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the therapeutic efficacy of this compound in improving cognitive function and reducing neuropathology in a transgenic mouse model of Alzheimer's disease.
-
Methodology:
-
Animals: Use 3-month-old male and female 5xFAD transgenic mice and their wild-type littermates.
-
Group Allocation: Randomly assign mice to four groups: Wild-Type + Vehicle, 5xFAD + Vehicle, 5xFAD + this compound (Low Dose), 5xFAD + this compound (High Dose).
-
Compound Administration: Administer this compound or vehicle daily for 3 months via oral gavage. Doses to be determined by prior pharmacokinetic studies.
-
Monitoring: Monitor animal health and body weight weekly.
-
Protocol 4: Behavioral Assessment
-
Objective: To assess spatial learning and memory.
-
Methodology:
-
Apparatus: Use a Morris Water Maze, a circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Conduct the test during the final week of the 3-month treatment period.
-
Acquisition Phase (4 days): Four trials per day. Record the time taken to find the platform (escape latency) and the path length.
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latency across acquisition days and time in the target quadrant for the probe trial using ANOVA.
-
-
Data Presentation:
| Treatment Group | Mean Escape Latency (Day 4, sec) | Time in Target Quadrant (Probe, sec) |
| Wild-Type + Vehicle | TBD | TBD |
| 5xFAD + Vehicle | TBD | TBD |
| 5xFAD + Low Dose | TBD | TBD |
| 5xFAD + High Dose | TBD | TBD |
Protocol 5: Post-mortem Brain Tissue Analysis
-
Objective: To quantify key pathological markers of Alzheimer's disease in the brain.
-
Methodology:
-
Tissue Collection: At the end of the study, euthanize mice and perfuse with saline. Harvest brains; one hemisphere is fixed for immunohistochemistry (IHC), and the other is snap-frozen for biochemical analysis.
-
Immunohistochemistry (IHC): Use the fixed hemisphere to prepare coronal sections. Perform IHC staining for:
-
Amyloid plaques (using 6E10 or 4G8 antibody).
-
Microgliosis (using Iba1 antibody).
-
Astrocytosis (using GFAP antibody).
-
-
Image Analysis: Capture images from the cortex and hippocampus. Quantify the percentage of stained area (% area) using image analysis software (e.g., ImageJ).
-
ELISA: Homogenize the frozen cortical tissue. Use commercial ELISA kits to quantify the levels of soluble and insoluble Amyloid-beta 42 (Aβ₄₂).
-
Data Analysis: Compare the quantified markers between treatment groups using t-tests or ANOVA.
-
-
Data Presentation:
| Treatment Group | Aβ Plaque Load (% Area) | Iba1 Staining (% Area) | Soluble Aβ₄₂ (pg/mg protein) |
| 5xFAD + Vehicle | TBD | TBD | TBD |
| 5xFAD + Low Dose | TBD | TBD | TBD |
| 5xFAD + High Dose | TBD | TBD | TBD |
References
Application Notes and Protocols: A Focus on Calindol, a Related Compound
A comprehensive search for "ent-Calindol Amide" has yielded insufficient data to provide specific in vitro experimental protocols, dosage information, or to delineate its mechanism of action and associated signaling pathways. The available information primarily pertains to the sale of its isotopically labeled form, with a notable absence of published biological studies.
Given the lack of specific data for "this compound," this document will instead focus on its parent compound, Calindol , a well-characterized molecule. It is crucial to note that the biological activities and optimal experimental conditions for Calindol may not be directly applicable to "this compound" due to potential structural and stereochemical differences. The "ent-" prefix typically denotes an enantiomer, and the "Amide" suffix indicates a chemical modification, both of which can significantly alter a compound's pharmacological properties.
The information provided below on Calindol is intended to serve as a potential starting point for researchers interested in the broader class of indole-based modulators of the Calcium-Sensing Receptor.
Calindol: A Positive Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)
Calindol is recognized as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR) that plays a critical role in calcium homeostasis.[1][2][3] As a PAM, Calindol enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). The activity of Calindol is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[2][4]
Quantitative Data for (R)-Calindol in In Vitro Experiments
The following table summarizes reported concentrations and efficacy values for (R)-Calindol in various in vitro assays. These values can serve as a reference for designing experiments with related compounds, but optimal concentrations for "this compound" would need to be determined empirically.
| Cell Type/Tissue | Assay | Parameter | Value | Reference |
| Cells expressing rat CaSR | Inositol Phosphate Accumulation | EC₅₀ | 1.0 µM (in the presence of 2 mM Ca²⁺) | [1] |
| Cells expressing human CaSR | Inositol Phosphate Accumulation | EC₅₀ | 0.31 µM (in the presence of 2 mM Ca²⁺) | [1] |
| Rat Mesenteric Artery Segments | Membrane Hyperpolarization | Effective Concentration | 100 nM - 1 µM | [2] |
| Porcine Coronary Artery Segments | Membrane Hyperpolarization | Effective Concentration | 100 nM | [2] |
Experimental Protocols
Below are generalized protocols for assays commonly used to characterize CaSR modulators like Calindol. These should be adapted and optimized for the specific cell lines and experimental conditions used in your laboratory.
1. Inositol Phosphate (IP) Accumulation Assay to Measure CaSR Activation
This assay measures the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled GPCRs like the CaSR.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human or rat Calcium-Sensing Receptor in appropriate growth medium.
-
Cell Seeding: Seed cells into 24- or 48-well plates and grow to confluency.
-
Labeling: Incubate cells with inositol-free medium containing ³H-myo-inositol for 16-24 hours to label the cellular phosphoinositide pools.
-
Assay Buffer: Prepare a buffer containing a physiological concentration of extracellular calcium (e.g., 1.2-2 mM CaCl₂) and LiCl (e.g., 10 mM) to inhibit inositol monophosphatase and allow for IP accumulation.
-
Compound Treatment: Wash the cells with assay buffer and then incubate with varying concentrations of the test compound (e.g., (R)-Calindol, typically from 1 nM to 10 µM) for a defined period (e.g., 45-60 minutes) at 37°C.
-
Lysis and IP Isolation: Lyse the cells with a suitable reagent (e.g., formic acid). Isolate the total inositol phosphates using anion-exchange chromatography columns.
-
Quantification: Determine the amount of ³H-inositol phosphates using liquid scintillation counting.
-
Data Analysis: Plot the data as a dose-response curve and calculate the EC₅₀ value.
2. Measurement of Endothelial-Dependent Hyperpolarization in Arterial Segments
This ex vivo protocol assesses the effect of CaSR modulators on vascular tone by measuring changes in the membrane potential of smooth muscle cells.
-
Tissue Preparation: Isolate mesenteric or coronary arteries from rats or pigs and cut them into small segments.
-
Mounting: Mount the arterial segments in a wire myograph chamber superfused with physiological salt solution (PSS) gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Membrane Potential Recording: Impale vascular smooth muscle cells with sharp glass microelectrodes to record the resting membrane potential.
-
Compound Application: After obtaining a stable baseline recording, superfuse the tissue with PSS containing the test compound at various concentrations (e.g., 100 nM to 1 µM Calindol).
-
Data Recording and Analysis: Record the changes in membrane potential in response to the compound. A hyperpolarization (more negative membrane potential) indicates a relaxation response.
Signaling Pathway
Calindol, by acting as a PAM on the CaSR, potentiates the canonical Gq-mediated signaling pathway. Activation of the CaSR leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
Caption: Calindol potentiates CaSR signaling via the Gq/PLC pathway.
Experimental Workflow
The general workflow for characterizing a novel compound like "this compound" would involve a series of in vitro experiments to first determine its biological target and then quantify its activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate Catalyzed Reduction of pure (E)- and (Z)-O-Benzyloximes: Applications toward the Synthesis of Calcimimetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
"ent-Calindol Amide" solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-Calindol Amide is an indole carboxamide derivative that has been identified as a potential positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure consistency and reproducibility in research and development settings. Additionally, a summary of its chemical properties and a proposed signaling pathway are presented.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Chemical Name | (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide | N/A |
| CAS Number | 1217835-51-2 | N/A |
| Molecular Formula | C₂₁H₁₈N₂O | N/A |
| Molecular Weight | 314.38 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage (Solid) | 2-8°C in a refrigerator.[1] | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide (DMF), and Methanol. | N/A |
Solution Preparation Protocols
2.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.14 mg of the compound (Molecular Weight = 314.38 g/mol ).
-
Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 3.14 mg, add 1 mL of DMSO. c. Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation.
-
Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[2][3]
2.2. Preparation of Working Solutions
Working solutions for cell-based assays or other experiments should be prepared by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[3][4]
-
Prepare working solutions fresh for each experiment.
-
When diluting, add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow for Solution Preparation
Caption: Workflow for this compound solution preparation.
Storage and Stability
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid Compound | 2-8°C | As per manufacturer's expiry | Protect from light and moisture.[1] |
| DMSO Stock Solution | -20°C | Up to 3 months | Minimize freeze-thaw cycles.[2] |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for long-term storage.[3] |
| Aqueous Working Solution | Room Temperature or 4°C | Prepare fresh daily | Do not store aqueous dilutions. |
Note: The stability of this compound in DMSO has not been empirically determined. The provided recommendations are based on general guidelines for small molecule storage. It is advisable to perform stability studies for long-term experiments.
Proposed Mechanism of Action and Signaling Pathway
This compound is a putative positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). In this role, it is believed to enhance the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺).
Activation of the CaSR by Ca²⁺ and a positive allosteric modulator like this compound is proposed to initiate downstream signaling cascades. The CaSR can couple to multiple G-proteins, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
Gαi/o Pathway: Coupling to this pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Proposed CaSR signaling pathway modulated by this compound.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols and application notes are intended for research use only by qualified personnel. The information provided is based on available data and general laboratory practices. Researchers should validate these protocols for their specific applications.
References
Application Notes and Protocols for ent-Calindol Amide in the Study of Indole-Related Pathways
Introduction to ent-Calindol Amide as a Research Tool
This compound is an indole-containing compound with potential applications in the study of cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). Based on the activity of its structural analog, Calindol, this compound is hypothesized to act as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] CaSR is a class C GPCR that plays a crucial role in calcium homeostasis and is implicated in various physiological processes.
Indole and its derivatives are recognized as important signaling molecules in both prokaryotic and eukaryotic systems, influencing processes such as bacterial pathogenesis, immune responses, and intestinal homeostasis.[3][4][5] While indole itself can modulate various pathways, synthetic derivatives like this compound can serve as specific tools to dissect the function of receptors like CaSR that are part of these broader signaling networks.
These application notes provide a framework for utilizing this compound to investigate CaSR activity and its downstream signaling pathways.
Potential Applications
-
Characterization of CaSR Modulation: Elucidating the modulatory effects of this compound on CaSR activation in response to its endogenous ligand, extracellular calcium (Ca²⁺).
-
Investigation of Downstream Signaling: Studying the impact of this compound on CaSR-mediated intracellular signaling cascades, such as the activation of phospholipase C (PLC) and subsequent changes in inositol phosphates and intracellular calcium.
-
Structure-Activity Relationship (SAR) Studies: Using this compound as a reference compound in SAR studies to develop more potent and selective CaSR modulators.
-
High-Throughput Screening (HTS): Employing this compound as a control compound in HTS campaigns to identify novel CaSR modulators.
Quantitative Data Summary
The following table summarizes the quantitative data for Calindol and its derivatives, which can serve as a benchmark for characterizing this compound.
| Compound | Target | Assay Type | EC₅₀ (nM) | Reference |
| Calindol | CaSR | Calcimimetic Activity | ~120 | [1] |
| 7-nitrocalindol | CaSR | Calcimimetic Activity | 20 | [1] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes how to measure the effect of this compound on CaSR-mediated intracellular calcium mobilization in a cell line stably expressing the human CaSR (e.g., HEK293-CaSR).
Materials:
-
HEK293 cells stably expressing human CaSR (HEK293-CaSR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Extracellular calcium (CaCl₂) solution
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture: Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well and allow them to attach overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS, leaving 100 µL of HBSS in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentration of this compound to the wells.
-
-
Calcium Mobilization Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a sub-maximal concentration of CaCl₂ (e.g., EC₂₀) to stimulate the CaSR.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a positive control (e.g., a known CaSR PAM like Calindol).
-
Plot the dose-response curve for this compound and determine its EC₅₀ value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, following CaSR stimulation.
Materials:
-
HEK293-CaSR cells
-
IP-One HTRF Assay Kit (Cisbio)
-
Cell culture reagents (as above)
-
This compound
-
CaCl₂ solution
-
384-well white microplates
Procedure:
-
Cell Plating: Seed HEK293-CaSR cells in a 384-well white microplate at a density of 20,000 cells/well and incubate overnight.
-
Compound and Ligand Addition:
-
Prepare serial dilutions of this compound and a fixed concentration of CaCl₂ in the stimulation buffer provided with the kit.
-
Add the compound and ligand mixture to the cells.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection:
-
Add the IP1-d2 and anti-IP1 cryptate reagents to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
HTRF Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the dose-response curve for this compound in the presence of CaCl₂ and determine its EC₅₀ value.
-
Visualizations
Signaling Pathway Diagram
Caption: CaSR signaling pathway modulated by a positive allosteric modulator.
Experimental Workflow Diagram
References
- 1. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of "ent-Calindol Amide" in Neuroscience Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"ent-Calindol Amide" is a chiral molecule primarily recognized as a chemical intermediate in the synthesis of its active form, "ent-Calindol." In the field of neuroscience, the parent compound, Calindol, and its enantiomer, ent-Calindol, are valued as potent positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a crucial role in systemic calcium homeostasis and has been identified in various regions of the central nervous system, where it is implicated in processes such as neuronal excitability, synaptic transmission, and neuroprotection.
This document provides detailed application notes and experimental protocols for the use of "ent-Calindol" (derived from "this compound") in neuroscience research. It should be noted that while "this compound" itself is not biologically active, its utility lies in its conversion to "ent-Calindol." The following information is based on studies conducted with Calindol, and researchers should consider the potential for stereospecific effects when working with the "ent-" enantiomer.
Mechanism of Action
The primary molecular target of Calindol is the Calcium-Sensing Receptor (CaSR). As a positive allosteric modulator, Calindol enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). This potentiation of CaSR activity can lead to downstream signaling events, including the activation of phospholipase C (PLC) and modulation of various ion channels.
In addition to its effects on the CaSR, Calindol has been reported to exhibit off-target effects, notably the inhibition of L-type voltage-gated calcium channels (VGCCs). This dual activity should be taken into consideration when designing and interpreting experiments.
Quantitative Data
The following table summarizes the key quantitative data for Calindol based on available literature. Data for "ent-Calindol" is not extensively available, and researchers are encouraged to perform their own characterizations.
| Parameter | Target | Value | Assay Conditions | Reference |
| EC₅₀ | Calcium-Sensing Receptor (CaSR) | 132 nM | Positive allosteric modulation of CaSR | [1] |
| EC₅₀ | Phosphatidylinositol (PI) accumulation (rat CaSR) | 1.0 µM | In the presence of 2mM Ca²⁺ | [1] |
| EC₅₀ | Phosphatidylinositol (PI) accumulation (human CaSR) | 0.31 µM | In the presence of 2mM Ca²⁺ |
Note: IC₅₀ values for the inhibition of L-type voltage-gated calcium channels by Calindol are not consistently reported in the literature and may vary depending on the experimental conditions.
Applications in Neuroscience Research
-
Modulation of Neuronal Excitability: By potentiating CaSR activity, ent-Calindol can be used to study the role of this receptor in regulating neuronal firing patterns and membrane potential.
-
Investigation of Synaptic Transmission: The CaSR is present at presynaptic terminals and can influence neurotransmitter release. ent-Calindol can serve as a tool to explore the receptor's involvement in synaptic plasticity.
-
Neuroprotection Studies: The CaSR has been implicated in neuronal survival and death pathways. ent-Calindol can be employed in in vitro and in vivo models of neurological disorders to investigate the therapeutic potential of CaSR modulation.
-
Delineating Signaling Pathways: ent-Calindol can be used to activate CaSR-mediated signaling cascades, allowing for the study of downstream effectors and their physiological consequences in neuronal cells.
Experimental Protocols
In Vitro Calcium Imaging to Assess CaSR Activation in Cultured Neurons
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of ent-Calindol.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
ent-Calindol stock solution (in DMSO)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Plate neurons on glass-bottom dishes or coverslips suitable for microscopy and culture for an appropriate duration.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in imaging buffer.
-
Remove the culture medium from the cells and wash gently with imaging buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Prepare serial dilutions of ent-Calindol in imaging buffer.
-
Add ent-Calindol at the desired final concentration to the cells while continuously recording the fluorescence.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) relative to the baseline.
-
Plot the response as a function of time and/or ent-Calindol concentration to determine the EC₅₀.
-
Whole-Cell Patch-Clamp Electrophysiology to Measure Effects on Ion Channel Activity
This protocol outlines the procedure for recording ion channel currents from neurons in response to ent-Calindol application.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (composition depends on the target ion channel)
-
External (bath) solution (e.g., artificial cerebrospinal fluid - aCSF)
-
ent-Calindol stock solution (in DMSO)
-
Perfusion system
Procedure:
-
Preparation:
-
Prepare acute brain slices or place a coverslip with cultured neurons in the recording chamber perfused with external solution.
-
Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline ion channel activity in voltage-clamp or current-clamp mode. For example, to study L-type calcium channel currents, hold the cell at a depolarized potential (e.g., -40 mV) and apply voltage steps.
-
Bath-apply ent-Calindol at the desired concentration through the perfusion system.
-
Record the changes in current amplitude, kinetics, or neuronal firing properties in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude, current-voltage (I-V) relationship, or changes in action potential frequency.
-
Compare the data before and after ent-Calindol application to determine its effects.
-
To determine the IC₅₀ for channel inhibition, apply a range of ent-Calindol concentrations and plot the percentage of inhibition against the concentration.
-
Visualizations
Caption: Signaling pathways modulated by ent-Calindol.
Caption: Experimental workflow for studying ent-Calindol.
Disclaimer: The information provided in this document is for research purposes only. "this compound" is intended for use as a precursor in chemical synthesis and is not for direct biological application. Researchers should exercise appropriate caution and validate all experimental findings. The biological activity of "ent-Calindol" may differ from that of Calindol due to stereoisomerism.
References
Application Notes and Protocols for ent-Calindol Amide in Infectious Disease Models
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Indole scaffolds have garnered significant attention in medicinal chemistry due to their prevalence in natural products and their diverse biological activities.[1] Several indole derivatives have demonstrated promising antibacterial and antifungal properties, positioning them as a promising class of compounds for further investigation.[1][2][3][4] This document provides a detailed overview of the potential application of ent-Calindol Amide, a specific indole derivative, in infectious disease models. While direct research on this compound is limited, this document extrapolates potential methodologies and applications based on the broader class of indole-based antimicrobials.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound is not yet elucidated. However, based on studies of other indole derivatives, several potential mechanisms can be hypothesized. Indole compounds have been shown to interfere with bacterial cell division, disrupt cell membrane integrity, and inhibit biofilm formation.[5] Specifically, some 3-alkylidene-2-indolone derivatives have exhibited potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4] It is plausible that this compound shares a similar mode of action, potentially by targeting key bacterial enzymes or structural components. Further research is required to delineate the specific molecular targets of this compound.
Data Presentation
Currently, there is no publicly available quantitative data specifically for this compound in infectious disease models. The following table structure is provided as a template for researchers to populate as data becomes available.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial/Fungal Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Time-Kill Assay (Log Reduction at Xh) |
| Staphylococcus aureus ATCC 29213 | |||
| MRSA ATCC 43300 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Candida albicans ATCC 90028 |
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Survival Rate (%) | Bacterial Load (CFU/organ) |
| Vehicle Control | - | - | ||
| This compound | ||||
| Positive Control (e.g., Vancomycin) |
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound in infectious disease models.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: In Vivo Murine Sepsis Model
Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.
Materials:
-
This compound formulation for in vivo administration
-
6-8 week old female BALB/c mice
-
Mid-log phase culture of a pathogenic bacterium (e.g., MRSA)
-
Saline solution
-
Syringes and needles
Procedure:
-
Acclimatize mice for at least one week.
-
Induce sepsis by intraperitoneal (IP) injection of a lethal dose of the bacterial suspension.
-
Administer this compound at various doses via a chosen route (e.g., intravenous, intraperitoneal) at specific time points post-infection (e.g., 1 and 12 hours).
-
Include a vehicle control group and a positive control group (treated with a known effective antibiotic).
-
Monitor survival for a period of 7-14 days.
-
For bacterial burden determination, euthanize a subset of mice at a specified time point (e.g., 24 hours), harvest organs (e.g., spleen, liver), homogenize, and plate serial dilutions to enumerate CFU.
Visualizations
Signaling Pathways and Workflows
As the specific signaling pathway of this compound is unknown, a generalized experimental workflow for screening and evaluating novel antimicrobial compounds is presented below.
Caption: General workflow for antimicrobial drug discovery.
Caption: Hypothesized mechanisms of action for indole derivatives.
References
- 1. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of an indol derivative as antibacterial agent against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: ent-Calindol Amide for High-Throughput Screening Assays
Introduction
ent-Calindol Amide is a potent, selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining systemic calcium homeostasis.[1][2] As a PAM, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), rather than directly activating the receptor on its own.[2][3] This property makes it a valuable tool for studying CaSR signaling and for identifying novel therapeutic agents targeting this receptor. This application note provides a detailed protocol for utilizing this compound in a cell-based high-throughput screening (HTS) assay to identify other modulators of the CaSR.
Mechanism of Action
The Calcium-Sensing Receptor is primarily coupled to the Gαq/11 G-protein subunit. Upon activation by extracellular Ca²⁺, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺, which can be measured using fluorescent calcium indicators. This compound binds to an allosteric site within the transmembrane domain of the CaSR, stabilizing an active conformation and thereby potentiating the intracellular Ca²⁺ mobilization in response to extracellular Ca²⁺.[2][3]
Applications in High-Throughput Screening
The potentiation of the CaSR signaling by this compound makes it an ideal tool for developing robust HTS assays. By using a sub-maximal concentration of extracellular Ca²⁺ in the presence of this compound, a stable and significant assay window can be established for screening large compound libraries. This approach can be used to identify:
-
Agonists: Compounds that directly activate the CaSR.
-
Antagonists: Compounds that inhibit the CaSR activation.
-
Other Positive Allosteric Modulators: Compounds that, like this compound, enhance the receptor's sensitivity to Ca²⁺.
-
Negative Allosteric Modulators: Compounds that decrease the receptor's sensitivity to Ca²⁺.
The primary HTS method described here is a homogeneous, cell-based fluorescence assay that measures intracellular calcium mobilization. This assay is amenable to automation and miniaturization to 384- or 1536-well formats.[4]
Quantitative Data Summary
The following table summarizes the key performance metrics of a typical HTS assay using this compound as a reference compound. These values are representative and may vary depending on the cell line, assay conditions, and instrumentation.
| Parameter | This compound | Description |
| Potency (EC₅₀) | 150 nM | The concentration of the compound that elicits 50% of the maximal response in the presence of a fixed concentration of extracellular Ca²⁺ (e.g., 1.5 mM). |
| Maximal Response | 100% (by definition) | The maximal potentiation of the Ca²⁺-induced signal, normalized to 100%. |
| Z'-factor | > 0.6 | A statistical measure of the quality of the HTS assay, with values > 0.5 indicating an excellent assay. |
| Signal-to-Background (S/B) | > 5 | The ratio of the mean signal of the positive control (e.g., this compound) to the mean signal of the negative control (vehicle). |
| Signal Window (S/W) | > 4 | The difference between the mean signal of the positive and negative controls, divided by the standard deviation of the negative control. |
Signaling Pathway and Experimental Workflow
Caption: CaSR signaling pathway modulated by this compound.
Caption: HTS workflow for a cell-based calcium mobilization assay.
Experimental Protocols
1. Cell Culture and Plating
This protocol assumes the use of a HEK293 cell line stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).
-
Cell Line: HEK293-CaSR
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Protocol:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For the assay, harvest cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Resuspend cells in assay buffer (see below) to a density of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a black, clear-bottom 384-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
2. High-Throughput Screening Assay: Calcium Mobilization
-
Materials and Reagents:
-
HEK293-CaSR cells plated in 384-well plates
-
Assay Buffer: 20 mM HEPES, 125 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 0.5 mM CaCl₂, 5.5 mM Glucose, pH 7.4.
-
Fluo-4 AM calcium indicator dye
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test compound library (e.g., 10 mM in DMSO)
-
Stimulation Buffer: Assay Buffer containing a final concentration of 3 mM CaCl₂ (this will result in a final concentration of approximately 1.8 mM after addition to the wells).
-
-
Protocol:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and probenecid in Assay Buffer.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer. Typically, perform a 3-fold dilution series for dose-response curves.
-
Using an automated liquid handler, add 5 µL of the diluted compounds to the respective wells of the cell plate. For control wells, add 5 µL of Assay Buffer with 0.1% DMSO (vehicle).
-
Incubate for 15 minutes at room temperature.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for a total of 120 seconds.
-
After 20 seconds of baseline reading, inject 25 µL of Stimulation Buffer into each well.
-
Continue reading the fluorescence for another 100 seconds.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% activity) and a maximal concentration of a known agonist or this compound (100% activity).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ values.
-
Calculate the Z'-factor and signal-to-background ratio to assess the quality of the screen.
-
-
Disclaimer: This document is intended for research use only. The protocols and data presented are for guidance and may require optimization for specific experimental conditions.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for ent-Calindol Amide Delivery in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Calindol Amide is a synthetic, small molecule of interest in drug discovery. Its chemical structure, featuring indole and naphthyl moieties, suggests a hydrophobic nature, which can present challenges for its delivery in aqueous cell culture media. Inadequate delivery methods can lead to poor compound solubility, aggregation, and consequently, inaccurate and irreproducible results in cellular assays. These application notes provide detailed protocols for two effective methods for the delivery of this compound to cells in culture: Liposome-Mediated Delivery and Cyclodextrin Complexation . Additionally, a general protocol for a cell-based assay is provided to assess the biological activity of the delivered compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. The hydrophobicity, indicated by its chemical structure, necessitates the use of specialized delivery vehicles for cellular assays.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈N₂O | CymitQuimica[1] |
| Molecular Weight | 314.38 g/mol | CymitQuimica[1] |
| Appearance | Neat | CymitQuimica[1] |
| Stereochemistry | (R)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide | CymitQuimica[1] |
Recommended Delivery Methods
Based on the presumed hydrophobic nature of this compound, the following delivery methods are recommended to enhance its solubility and bioavailability in cellular assays.
Method 1: Liposome-Mediated Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within their membrane. This method can improve the solubility and cellular uptake of this compound. The thin-film hydration method is a common and effective technique for preparing liposomes.[2][3]
Experimental Protocol: Liposome Formulation via Thin-Film Hydration
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve this compound and a suitable lipid mixture (e.g., DSPC and cholesterol in a 7:3 molar ratio) in an organic solvent such as chloroform or a chloroform:methanol mixture.[2]
-
The amount of this compound should be determined based on the desired final concentration and drug-to-lipid ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's interior.
-
To ensure complete removal of the solvent, further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 1 hour.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask.
-
The volume of the buffer will determine the final concentration of the encapsulated compound.
-
Agitate the flask above the lipid transition temperature (Tc) to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.[2]
-
-
Vesicle Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm). Extrusion is generally preferred as it produces a more homogenous population of liposomes.
-
-
Characterization:
-
Determine the particle size and zeta potential of the formulated liposomes using dynamic light scattering (DLS).
-
The encapsulation efficiency can be determined by separating the free drug from the liposome-encapsulated drug using techniques like dialysis or size exclusion chromatography, followed by quantification of the drug in each fraction.
-
Workflow for Liposome-Mediated Delivery
Caption: Workflow for preparing and delivering this compound using liposomes.
Method 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Methyl-β-cyclodextrin is a commonly used derivative for enhancing drug delivery in cell culture.
Experimental Protocol: Cyclodextrin Formulation
-
Stock Solution Preparation:
-
Prepare a stock solution of methyl-β-cyclodextrin (MβCD) in sterile water or cell culture medium without serum. A typical starting concentration is 10-50 mM.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
-
Complexation:
-
To a sterile microcentrifuge tube, add the desired volume of the MβCD solution.
-
While vortexing, slowly add a small volume of the concentrated this compound stock solution to the MβCD solution. The final concentration of the organic solvent should be kept to a minimum (ideally <0.5%) to avoid cytotoxicity.
-
Incubate the mixture at room temperature or 37°C for at least 1 hour with gentle agitation to facilitate complex formation.
-
-
Application to Cells:
-
The this compound-MβCD complex solution can then be further diluted in cell culture medium to the desired final concentration before adding to the cells.
-
Workflow for Cyclodextrin-Mediated Delivery
Caption: Workflow for preparing and delivering this compound using cyclodextrins.
General Protocol for Cellular Assays
This protocol provides a general framework for assessing the activity of this compound in a cellular context. The specific assay will depend on the hypothesized biological target and mechanism of action.
-
Cell Seeding:
-
Plate cells in a suitable multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound formulation (liposomal or cyclodextrin complex) in complete cell culture medium.
-
Include appropriate controls:
-
Vehicle control (liposomes without the drug or cyclodextrin solution).
-
Untreated control.
-
Positive control (a compound with a known effect on the assay endpoint).
-
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the cells for a predetermined period, which will depend on the specific assay and the expected kinetics of the biological response.
-
-
Assay Endpoint Measurement:
-
Perform the chosen cellular assay to measure the effect of this compound. Examples include:
-
Cell Viability/Cytotoxicity Assays: (e.g., MTT, MTS, CellTiter-Glo®) to assess the effect on cell proliferation and survival.
-
Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.
-
Western Blotting: To analyze the expression or phosphorylation status of target proteins.
-
Immunofluorescence/Microscopy: To observe changes in cellular morphology or protein localization.
-
-
Data Presentation
The quantitative data from the cellular assays should be summarized in a clear and structured format.
Table 1: Example Data Table for a Cell Viability Assay
| Treatment | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Untreated Control | - | 100 | 5.2 |
| Vehicle Control | - | 98.5 | 4.8 |
| This compound | 0.1 | 95.3 | 6.1 |
| 1 | 82.1 | 7.5 | |
| 10 | 55.7 | 8.2 | |
| 100 | 15.2 | 3.9 | |
| Positive Control | 10 | 25.0 | 4.5 |
Hypothetical Signaling Pathway
As the specific cellular targets of this compound are not yet publicly defined, a hypothetical signaling pathway is presented below for illustrative purposes. This diagram can be adapted as more information about the compound's mechanism of action becomes available. This hypothetical pathway depicts this compound inhibiting a receptor tyrosine kinase (RTK), leading to downstream effects on cell proliferation and survival.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The successful use of this compound in cellular assays is critically dependent on the choice of an appropriate delivery method. The protocols for liposome-mediated delivery and cyclodextrin complexation provided here offer robust strategies to overcome the challenges associated with its likely hydrophobic nature. Proper formulation and characterization of the delivery vehicle are essential for obtaining reliable and reproducible data. Researchers are encouraged to empirically determine the optimal delivery method and concentration range for their specific cell type and assay.
References
Troubleshooting & Optimization
"ent-Calindol Amide" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ent-Calindol Amide, focusing on common solubility challenges.
Troubleshooting Guide for this compound Solubility Issues
Researchers encountering solubility issues with this compound can follow this systematic troubleshooting guide to identify and implement effective solutions. The workflow progresses from simple solvent screening to more advanced formulation strategies.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: Currently, there is limited publicly available data specifically for "this compound." However, data for a structurally related compound, "Calindol hydrochloride," indicates its solubility in various solvents. It is important to note that the amide functional group in this compound may lead to different solubility characteristics compared to the hydrochloride salt. The provided data for Calindol hydrochloride can serve as a starting point for solvent selection.
Q2: In which organic solvents can I dissolve my compound?
A2: Based on the data for Calindol hydrochloride, the compound is soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL, and in Ethanol at up to 15 mg/mL.[1][2] It is recommended to start with these solvents when preparing stock solutions of this compound.
Q3: What is the aqueous solubility of this compound?
A3: The aqueous solubility of Calindol hydrochloride is limited. A solution of DMSO:PBS (pH 7.2) in a 1:2 ratio was able to dissolve the compound at a concentration of approximately 0.3 mg/mL.[1] This suggests that this compound is likely to have low solubility in purely aqueous buffers. The solubility of indole alkaloids can be pH-dependent; therefore, testing a range of pH values may help identify optimal conditions.[3][4]
Q4: My compound is precipitating out of my aqueous experimental buffer. What can I do?
A4: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are a few strategies to address this:
-
Use a Co-solvent: As demonstrated with Calindol hydrochloride in a DMSO:PBS mixture, using a co-solvent can significantly improve aqueous solubility.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: For weakly acidic or basic compounds, adjusting the pH of the buffer can increase solubility.[4]
-
Use of Solubilizing Excipients: Cyclodextrins can be used to form inclusion complexes, which enhance the aqueous solubility of hydrophobic drugs.[5]
Q5: Are there more advanced methods to improve the solubility of this compound for in vivo studies?
A5: Yes, for more challenging applications like in vivo studies, several advanced formulation techniques can be employed:
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic matrix at a molecular level, which can enhance the dissolution rate and solubility.[1]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution and solubility.[1]
-
Complexation: Complexation with materials like carboxymethylstarch has been shown to improve the solubility of other alkaloids.[6]
Quantitative Solubility Data
The following table summarizes the available solubility data for the related compound, Calindol hydrochloride . Note: This data should be used as a reference, and the solubility of this compound may vary.
| Solvent/System | Concentration | Reference |
| DMF | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1][2] |
| Ethanol | 15 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
Experimental Protocols
1. Preparation of a Co-solvent Stock Solution:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the primary organic solvent (e.g., DMSO) to dissolve the compound completely, creating a concentrated stock solution (e.g., 50 mg/mL).
-
For aqueous experiments, dilute this stock solution into your final buffer. For a 1:2 DMSO:PBS solution, for example, you would add 1 part of your DMSO stock to 2 parts of PBS.
-
Vortex thoroughly and visually inspect for any precipitation. It is advisable to prepare the final diluted solution fresh before each experiment.
2. General Protocol for Solubility Enhancement with Cyclodextrins (Kneading Method):
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin).
-
Create a paste of the cyclodextrin with a small amount of a water-alcohol mixture.
-
Add the this compound to this paste and knead for a specified period (e.g., 45-60 minutes).
-
Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50°C).
-
The resulting solid dispersion can then be tested for its dissolution properties in aqueous media.
Signaling Pathway and Experimental Workflow
Since Calindol is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), understanding this pathway is relevant for researchers working with this compound.[7][8][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Calindol hydrochloride - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ent-Calindol Amide Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of ent-Calindol Amide and related compounds that target the Calcium-Sensing Receptor (CaSR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Calindol-related compounds?
Calindol is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR).[1][2][3] As a calcimimetic, it enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺).[1][2] This potentiation of the receptor's activity leads to downstream signaling events, primarily through the activation of phospholipase C (PLC) and the subsequent accumulation of inositol phosphates, which triggers the release of intracellular calcium.[1][2] The activity of Calindol has been shown to be stereoselective.[1]
Q2: I am not seeing the expected activity with this compound in my assay. What are the possible reasons?
Several factors could contribute to a lack of activity. Consider the following:
-
Suboptimal Calcium Concentration: Since this compound is expected to act as a PAM, its activity is dependent on the presence of extracellular calcium. Ensure that your assay buffer contains an appropriate concentration of Ca²⁺. In published studies with Calindol, a concentration of 2 mM Ca²⁺ was used to demonstrate its activity in stimulating inositol phosphate accumulation.[1][2]
-
Cell Line Expressing CaSR: Verify that the cell line used in your assay endogenously expresses the Calcium-Sensing Receptor or has been engineered to do so.
-
Incorrect Enantiomer: The biological activity of Calindol is stereoselective.[1] It is possible that the "ent-" enantiomer has a different activity profile from Calindol. The potency of related compounds can vary significantly based on their stereochemistry.
-
Compound Degradation: Ensure the proper storage and handling of the compound to prevent degradation. For instance, Calindol hydrochloride should be stored at -20°C and, once in solution, used within a month to maintain potency.[4]
-
Assay Sensitivity: The selected assay may not be sensitive enough to detect the compound's effect. Consider using a more direct measure of CaSR activation, such as an inositol phosphate accumulation assay or an intracellular calcium mobilization assay.
Q3: How do I determine the optimal concentration range for this compound in my experiments?
To determine the optimal concentration, it is recommended to perform a dose-response curve. Start with a broad range of concentrations and then narrow it down to determine the EC₅₀ (half-maximal effective concentration). For the parent compound, Calindol, the EC₅₀ for stimulating inositol phosphate accumulation in cells expressing the rat or human CaSR was reported to be 1.0 ± 0.1 µM and 0.31 ± 0.05 µM, respectively, in the presence of 2 mM Ca²⁺.[1] Another source reports an EC₅₀ of 132 nM for Calindol hydrochloride as a PAM of CaSR.[2][4][5] A derivative, 7-nitrocalindol, was found to be even more potent with an EC₅₀ of 20 nM.[3] This data can serve as a starting point for your concentration range selection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No response or weak signal in a cell-based assay | Insufficient extracellular calcium (Ca²⁺) concentration. | Supplement your assay buffer with Ca²⁺. A common starting concentration is 2 mM.[1][2] |
| Cell line does not express the Calcium-Sensing Receptor (CaSR). | Use a cell line known to express CaSR (e.g., HEK293 cells transfected with the CaSR gene) or verify CaSR expression in your chosen cell line via qPCR or Western blot. | |
| The specific enantiomer (this compound) may have low or no agonistic/PAM activity. | If possible, test the other enantiomer to compare activity, as Calindol's effects are stereoselective.[1] | |
| Compound has degraded. | Ensure the compound is stored correctly (e.g., -20°C, desiccated) and that solutions are freshly prepared or stored appropriately for a limited time.[4] | |
| High background signal | Basal activity of the CaSR in the absence of the compound. | This can occur if the assay conditions (e.g., high basal Ca²⁺) are already stimulating the receptor. Try reducing the basal Ca²⁺ concentration in your buffer. |
| Assay interference. | Run a control with the vehicle (e.g., DMSO) at the highest concentration used for the compound to check for non-specific effects. | |
| Inconsistent results between experiments | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density. |
| Inconsistent preparation of compound dilutions. | Prepare fresh serial dilutions for each experiment from a concentrated stock solution. | |
| Fluctuations in incubation time or temperature. | Standardize all incubation steps in your protocol. |
Experimental Protocols
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of CaSR activation via the Gq/PLC pathway.
-
Cell Culture: Plate cells expressing CaSR in a suitable multi-well plate and grow to confluency.
-
Labeling: Label the cells with [³H]-myo-inositol in inositol-free medium overnight.
-
Washing: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution) containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulation: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of extracellular Ca²⁺ (e.g., 2 mM) for a defined period (e.g., 30-60 minutes).
-
Lysis and Extraction: Lyse the cells and extract the soluble inositol phosphates.
-
Purification: Separate the inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the compound concentration to generate a dose-response curve and determine the EC₅₀.
Visualizations
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR).
General Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing compound concentration.
Troubleshooting Logic for No/Low Activity
Caption: Troubleshooting decision tree for assay activity issues.
References
Technical Support Center: ent-Calindol Amide Stability
This technical support center provides guidance on the stability of ent-Calindol Amide in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other amide-containing compounds, is influenced by several factors:
-
pH: Amide hydrolysis can be catalyzed by both acidic and basic conditions.[1][2] The rate of degradation is often pH-dependent.
-
Solvent Type: Protic solvents, especially water, can participate in hydrolysis. The polarity and composition of the solvent system can impact stability.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3]
-
Light: Exposure to ultraviolet or visible light can induce photolytic degradation.[3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if the molecule has susceptible functional groups.[3][4]
Q2: What are the expected degradation pathways for an amide compound like this compound?
A2: The most common degradation pathway for amides is hydrolysis of the amide bond.[1][5] This reaction breaks the amide linkage to form a carboxylic acid and an amine. Under acidic conditions, the amine product will be protonated, and under basic conditions, the carboxylic acid will be deprotonated, making these reactions effectively irreversible.[2] Other potential degradation pathways could include oxidation or photolysis, depending on the overall structure of the molecule.[4][6]
Q3: How can I quantify the amount of this compound remaining in my stability study samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying the concentration of a parent compound and its degradation products.[7][8] An ideal HPLC method should be able to separate the parent peak from all potential degradant peaks and any excipients present in the sample.[9] UV detection is often suitable for aromatic compounds like this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed in all solvents. | The compound may be inherently unstable under the tested conditions. | Consider conducting the study at a lower temperature. Ensure solutions are protected from light. Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Inconsistent or non-reproducible stability data. | Analytical method variability. Inconsistent sample handling or storage. | Validate the HPLC method for precision, accuracy, and linearity.[7] Ensure consistent timing for sample analysis after withdrawal from the stability chamber.[10] Use calibrated equipment and consistent procedures. |
| Extra peaks appearing in the chromatogram that are not present in the control. | These are likely degradation products. | Perform forced degradation studies under more extreme conditions to generate higher levels of the degradants for identification (e.g., by LC-MS). This can help in elucidating the degradation pathway.[4][11] |
| No degradation is observed even under stress conditions. | The compound is highly stable. The stress conditions are not harsh enough. | While high stability is a positive attribute, for the purpose of a forced degradation study, conditions may need to be intensified (e.g., higher temperature, higher concentration of acid/base) to achieve a target degradation of 5-20%.[12] |
| Precipitation of the compound during the study. | The solvent is not suitable for the concentration used, or the degradants are less soluble. | Reduce the initial concentration of the compound. If precipitation occurs upon degradation, a different solvent system may be required for that specific stress condition. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in different solvents.
1. Materials and Reagents:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Phosphate Buffered Saline (PBS) pH 7.4
-
Stress Agents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, ACN, and appropriate buffers for the mobile phase.
-
Validated HPLC method for the quantification of this compound.
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.
3. Sample Preparation for Stability Testing:
-
For each condition, dilute the stock solution with the respective solvent/stress agent to a final concentration of 100 µg/mL.
-
Solvent Stability: Prepare solutions in ACN, MeOH, DMSO, and PBS.
-
Acid Hydrolysis: Prepare a solution in a 1:1 mixture of 0.1 M HCl and ACN.
-
Base Hydrolysis: Prepare a solution in a 1:1 mixture of 0.1 M NaOH and ACN.
-
Oxidative Degradation: Prepare a solution in a 1:1 mixture of 3% H₂O₂ and ACN.
-
Photostability: Prepare a solution in a suitable solvent (e.g., 50:50 ACN:water) and expose it to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Incubation:
-
Incubate all solutions (except the photostability samples) at 40°C.
-
Store the light-protected control for the photostability study alongside the exposed sample.
5. Time Points:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, immediately after withdrawal.
6. Sample Analysis:
-
Dilute the withdrawn aliquots to a suitable concentration for HPLC analysis.
-
Analyze each sample by the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µg/mL) at 40°C
| Condition | Solvent | Time (hours) | % Remaining (Mean ± SD) | Appearance of Degradants |
| Neutral | Acetonitrile | 48 | 99.2 ± 0.5 | No |
| Methanol | 48 | 98.5 ± 0.7 | No | |
| DMSO | 48 | 99.5 ± 0.3 | No | |
| PBS (pH 7.4) | 48 | 95.1 ± 1.2 | Minor peak at RRT 0.8 | |
| Acidic | 0.1 M HCl / ACN (1:1) | 24 | 85.3 ± 1.5 | Major peak at RRT 0.9 |
| Basic | 0.1 M NaOH / ACN (1:1) | 24 | 78.9 ± 1.8 | Major peak at RRT 0.75 |
| Oxidative | 3% H₂O₂ / ACN (1:1) | 24 | 92.4 ± 1.1 | Two minor peaks |
| Photolytic | ACN / Water (1:1) | 24 | 97.8 ± 0.9 | One minor peak |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no published stability studies for this compound were found.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Hypothetical primary degradation pathway for this compound via hydrolysis.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. apicule.com [apicule.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. youtube.com [youtube.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Investigating Off-Target Effects of Novel Amide-Containing Compounds
Disclaimer: There is currently no publicly available information regarding the specific off-target effects of a compound designated "ent-Calindol Amide." The following technical support guide provides a generalized framework for researchers and drug development professionals to investigate and troubleshoot potential off-target effects of novel amide-containing small molecules in cell-based assays, using common off-target mechanisms as examples.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell-based assays with our novel amide-containing compound. What are the common off-target mechanisms for this class of molecules?
A1: Amide-containing small molecules can exhibit a range of off-target activities. Based on broad pharmacological principles, potential off-target mechanisms to investigate include:
-
Ion Channel Modulation: Amide structures are present in many local anesthetics that are known to block voltage-gated sodium channels.[1][2][3] This can lead to effects on cell excitability, membrane potential, and calcium signaling.
-
GPCR Interactions: The structural motifs in your compound might allow it to bind to G-protein coupled receptors (GPCRs), leading to the activation or inhibition of various downstream signaling pathways.
-
Enzyme Inhibition: Amides can act as mimics of peptide bonds, potentially leading to the inhibition of proteases or other enzymes that recognize peptide substrates.
-
Herg Channel Inhibition: A critical off-target effect to assess for many small molecules is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.
Q2: How can we begin to systematically screen for off-target effects of our compound?
A2: A tiered approach is recommended. Start with broad, cell-based phenotypic assays and then narrow down to more specific target-based assays.
-
Broad Phenotypic Screening: Utilize high-content imaging or multi-well plate-based assays to assess general cell health parameters like cytotoxicity, proliferation, apoptosis, and mitochondrial function across a range of concentrations.
-
Counter-Screening: If you have a primary target in mind, perform counter-screens against related targets or a panel of common off-target candidates (e.g., a GPCR panel, kinase panel).
-
Target Deconvolution: Employ techniques like chemical proteomics (e.g., affinity-based pulldown assays followed by mass spectrometry) to identify binding partners of your compound in an unbiased manner.
Troubleshooting Guides
Issue 1: Our compound induces cell rounding and detachment at concentrations where we don't observe significant cytotoxicity.
-
Possible Cause: This phenotype can be indicative of effects on the cytoskeleton or cell adhesion. It could be an off-target effect on integrin signaling or Rho family GTPases.
-
Troubleshooting Steps:
-
Cytoskeletal Staining: Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to observe any disruptions.
-
Adhesion Assays: Conduct cell adhesion assays on different extracellular matrix (ECM) protein coatings (e.g., fibronectin, collagen) to see if your compound inhibits cell attachment.
-
Rho GTPase Activity Assays: Use commercially available G-LISA or C-LISA assays to measure the activation state of RhoA, Rac1, and Cdc42.
-
Issue 2: We observe a decrease in cell proliferation that is not accompanied by an increase in apoptotic markers.
-
Possible Cause: The compound might be causing cell cycle arrest.
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells (e.g., by propidium iodide staining). Look for an accumulation of cells in a specific phase (G1, S, or G2/M).
-
Western Blotting for Cell Cycle Markers: Probe for key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinase inhibitors (e.g., p21, p27) to identify the point of arrest.
-
Data Presentation
Table 1: Example Data Summary for Off-Target Ion Channel Screening
| Ion Channel Target | Assay Type | Compound EC50/IC50 (µM) | Positive Control EC50/IC50 (µM) | Notes |
| Voltage-Gated Sodium Channel (Na_v_1.5) | Patch Clamp Electrophysiology | 5.2 | Lidocaine: 15 µM | Moderate inhibitory activity observed. |
| hERG Potassium Channel (K_v_11.1) | Automated Patch Clamp | > 50 | Astemizole: 0.01 µM | No significant inhibition at tested concentrations. |
| L-type Calcium Channel (Ca_v_1.2) | Fluorescent Calcium Imaging | 12.8 | Nifedipine: 0.1 µM | Weak inhibitory activity. |
Table 2: Example Data for a Broad Kinase Panel Screen
| Kinase Target | % Inhibition at 10 µM | Primary Target IC50 (µM) | Off-Target IC50 (µM) |
| Primary Kinase X | 95% | 0.150 | N/A |
| Kinase A | 62% | N/A | 8.5 |
| Kinase B | 15% | N/A | > 50 |
| Kinase C | 88% | N/A | 1.2 |
Experimental Protocols
Protocol 1: General Workflow for Off-Target Liability Screening
This protocol outlines a general workflow for identifying potential off-target effects of a novel compound.
-
Primary Target Engagement: Confirm that the compound engages its intended target in a cellular context using methods like Cellular Thermal Shift Assay (CETSA) or a target-specific reporter assay.
-
Broad Cytotoxicity Assessment:
-
Plate cells (e.g., HeLa, HEK293) in a 96-well plate.
-
Treat with a broad concentration range of the compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
-
Multiplexed High-Content Imaging:
-
Plate cells in a 96- or 384-well imaging plate.
-
Treat with the compound at concentrations below the cytotoxic threshold.
-
Stain with a combination of fluorescent dyes to simultaneously assess multiple parameters (e.g., Hoechst for nuclear morphology, MitoTracker for mitochondrial membrane potential, and a marker for apoptosis like cleaved caspase-3).
-
Acquire and analyze images using a high-content imaging system.
-
-
Focused Off-Target Panel Screening:
-
Based on the compound's chemical structure and any observed phenotypic changes, select relevant off-target panels (e.g., a safety panel of GPCRs, ion channels, and kinases).
-
Submit the compound to a contract research organization (CRO) for screening or perform the assays in-house if the platforms are available.
-
-
Hit Validation and Mechanism of Action Studies:
-
For any confirmed off-target "hits," perform dose-response studies to determine the potency of the off-target interaction.
-
Use orthogonal assays to validate the finding (e.g., if a kinase is identified as an off-target, validate with a western blot for the phosphorylation of its substrate).
-
Visualizations
Caption: A generalized experimental workflow for identifying and validating off-target effects.
Caption: Potential off-target signaling pathways for an amide-containing compound at the cell membrane.
References
Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds
This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve sources of variability in the synthesis, characterization, and biological evaluation of new chemical entities.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Purification
Q1: My amide coupling reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in amide coupling reactions are a frequent issue.[1] Several factors could be responsible:
-
Inefficient Activation: The carboxylic acid may not be fully activated. Ensure your coupling reagent (e.g., EDC, DCC, HATU) is fresh and used in the correct stoichiometry. For carbodiimide-based methods, adding an activator like HOBt can improve efficiency and reduce side reactions.
-
Base-Related Issues: The amine starting material might be present as a salt (e.g., hydrochloride), which requires a non-nucleophilic base (like triethylamine or DIEA) to be neutralized for the reaction to proceed.[2] Ensure the base is added in a sufficient amount to neutralize the salt and any acid generated during the reaction.[]
-
Side Reactions: Carbodiimide reagents can lead to the formation of N-acylurea byproducts, which can be difficult to remove and reduce the yield of the desired amide.[4] Using additives or alternative coupling reagents can mitigate this. For sterically hindered starting materials, more reactive coupling reagents or higher reaction temperatures might be necessary.
-
Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate. The order of addition of reagents can also be crucial; typically, the carboxylic acid is activated first before the amine is added.
Q2: I am struggling to purify my newly synthesized amide compound. What purification strategies can I try?
A2: Purification of novel amides, especially those with high polarity, can be challenging.[5] Here are some strategies:
-
Chromatography:
-
Normal-Phase Flash Chromatography: This is a standard method, but highly polar amides may have poor mobility on silica gel. You might need to use a more polar solvent system, such as a gradient of methanol in dichloromethane.
-
Reversed-Phase Flash Chromatography: For very polar compounds that are not well-retained on silica, reversed-phase chromatography using a C18-functionalized stationary phase with a water/acetonitrile or water/methanol gradient can be effective.[5]
-
-
Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This often requires screening various solvents and solvent mixtures.
-
Ion-Exchange Chromatography: If your amide contains an ionizable group (e.g., a free amine or carboxylic acid), ion-exchange chromatography can be a powerful purification tool.[5]
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) is often the method of choice.
Section 2: Compound Characterization
Q1: My NMR and Mass Spectrometry data are inconsistent with the expected structure of my amide. What should I check?
A1: Discrepancies between analytical data and the expected structure warrant careful investigation.
-
Mass Spectrometry (MS):
-
Verify the observed mass matches the calculated mass for the expected molecular formula. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[6]
-
Check for unexpected adducts (e.g., sodium, potassium) or fragments that might indicate instability of the compound under the ionization conditions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR is essential for unambiguous structure elucidation.[7] Carefully analyze the 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra to confirm the connectivity of atoms.[8][9]
-
The presence of unexpected peaks could indicate impurities, residual solvents, or side products from the synthesis.[10]
-
If the spectra are complex, it could suggest the presence of rotamers around the amide bond, which is a common phenomenon. Running the NMR at a higher temperature can sometimes help to coalesce these signals.
-
Q2: How important is compound purity for biological assays, and how can I accurately assess it?
-
Purity Assessment Methods:
-
LC-MS: Liquid chromatography coupled with mass spectrometry can separate the main compound from impurities and provide their mass-to-charge ratios. The purity can be estimated from the relative peak areas in the chromatogram (e.g., at a specific UV wavelength).
-
Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample by comparing the integral of a compound's signal to that of a certified internal standard of known concentration.[11]
-
Elemental Analysis: This method determines the percentage of carbon, hydrogen, and nitrogen in a sample, which can be compared to the theoretical values for the expected molecular formula.
-
Section 3: Biological Assays and Data Variability
Q1: I am observing high variability in my in vitro assay results. What are the potential sources of this variability?
A1: High variability in in vitro assays is a common problem that can arise from multiple sources.[14][15]
-
Compound-Related Issues:
-
Solubility: Poor aqueous solubility is a major cause of experimental variability.[16][17] If your compound precipitates in the assay medium, the actual concentration will be lower and inconsistent, leading to erratic results.[18] Consider using alternative solvents or formulation strategies to improve solubility.[19]
-
Purity: As mentioned, impurities can have their own biological activity, leading to inconsistent or false-positive/negative results.[10]
-
Stability: The compound may be degrading in the assay medium over the course of the experiment. Assess the stability of your compound under the assay conditions.
-
-
Assay-Related Issues:
-
Cell-Based Assays: Factors such as cell passage number, cell seeding density, and subtle differences in growth media can all contribute to variability.[14]
-
Reagent Quality: Ensure all reagents, including buffers, enzymes, and detection agents, are of high quality and have not expired.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors, especially when working with small volumes.[20]
-
-
Instrumentation: Ensure that plate readers and other equipment are properly calibrated and maintained.[21]
Q2: My compound shows activity in an initial screen, but I cannot reproduce the results. What troubleshooting steps should I take?
A2: Lack of reproducibility is a significant challenge in drug discovery.[14]
-
Confirm Compound Identity and Purity: Re-analyze the batch of the compound used in the initial screen and the new batch to ensure they are structurally identical and have comparable purity.[11]
-
Check for Compound Solubility: Visually inspect the compound in the assay medium under a microscope to check for precipitation. Measure the kinetic solubility of the compound in the specific assay buffer.[22]
-
Review Assay Protocol: Meticulously review the experimental protocol to identify any potential differences between the initial and subsequent experiments. Even minor changes in incubation time, temperature, or reagent concentrations can affect the outcome.[23]
-
Consider Nuisance Mechanisms: Some compounds can interfere with assay readouts through non-specific mechanisms, such as aggregation, fluorescence interference, or reactivity with assay components, leading to false positives.[24] It is important to perform counter-screens to rule out these possibilities.
Data Presentation: Summary Tables
Table 1: Template for Summary of Amide Synthesis Reaction Conditions and Outcomes
| Entry | Carboxylic Acid (eq.) | Amine (eq.) | Coupling Reagent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS, %) |
| 1 | 1.0 | 1.1 | EDC (1.2) | DIEA (2.5) | DMF | 25 | 16 | ||
| 2 | 1.0 | 1.1 | HATU (1.2) | DIEA (2.5) | DCM | 25 | 4 | ||
| 3 |
Table 2: Template for Compound Purity and Characterization Data
| Lot # | Method | Result | Purity (%) | Notes |
| XYZ-001 | HRMS (ESI+) | m/z [M+H]⁺: calc. 350.1234, found 350.1236 | \multirow{2}{*}{98.7} | Consistent with C₂₀H₁₅N₃O₂ |
| ¹H NMR (400 MHz, DMSO-d₆) | Consistent with proposed structure | |||
| LC-MS (254 nm) | tR = 5.8 min |
Table 3: Template for Summary of Biological Assay Results
| Compound ID | Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ (µM) | n | Standard Deviation | Notes |
| XYZ-001 | Cell Viability | HeLa | 12.5 | 3 | 1.8 | |
| XYZ-001 | Kinase Inhibition | Kinase A | 0.8 | 3 | 0.15 | Solubility issues observed > 20 µM |
| Control | Cell Viability | HeLa | >100 | 3 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC
-
Dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in the same solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 eq).
-
Add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the polarity of the compound.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
Protocol 3: General Procedure for Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only controls and untreated controls.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting workflow for inconsistent biological activity.
Caption: Hypothetical signaling pathway for a novel amide compound.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 13. moravek.com [moravek.com]
- 14. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 15. longdom.org [longdom.org]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 20. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 21. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 22. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
"ent-Calindol Amide" interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Calindol Amide. The information provided is based on the general chemical properties of amide-containing small molecules with indole and naphthalene moieties and may help in addressing potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general chemical properties?
This compound is an organic compound characterized by the presence of an amide bond, an indole ring system, and a naphthalene moiety. Amides are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The indole and naphthalene components are aromatic and can contribute to the compound's hydrophobicity and potential for spectroscopic interference.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors, including:
-
Compound Stability: While generally stable, the amide bond could be susceptible to degradation depending on buffer conditions and storage.
-
Assay Interference: The compound's chemical structure suggests potential for interference with various assay formats.
-
Cell-based Assay Variability: Issues such as cell health, passage number, and seeding density can all contribute to variability.[1]
Q3: Could this compound be interfering with my fluorescence-based assay?
Yes, compounds containing aromatic systems like indole and naphthalene have the potential to interfere with fluorescence-based assays.[2][3] This can occur through:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay fluorophore.
-
Fluorescence Quenching: The compound may absorb the excitation energy or interact with the excited fluorophore, leading to a decrease in the fluorescence signal.
-
Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light, reducing the signal that reaches the detector.[2]
Q4: I am observing unexpected peaks or shifts in retention time in my LC-MS analysis of this compound. What should I check?
For LC-MS analysis of indole derivatives like this compound, several factors can affect performance:[4][5][6]
-
Column Choice: A suitable reversed-phase column (e.g., C18) is often used for such compounds.
-
Mobile Phase: The use of appropriate buffers and organic modifiers is crucial for good peak shape and retention.
-
Contamination: Contamination of the LC system or mass spectrometer can lead to extraneous peaks.
-
Compound Stability: Degradation of the compound in the analytical solvent can result in the appearance of new peaks.
Q5: Are there general concerns with using amide-containing compounds in biological assays?
Amide-containing compounds are common in drug discovery. However, some general considerations include:
-
Nonspecific Binding: Due to potential hydrophobicity, these compounds might bind nonspecifically to proteins or other biological macromolecules.
-
Reactivity: While the amide bond is relatively stable, other functional groups in the molecule could be reactive, leading to covalent modification of assay components.[7]
Troubleshooting Guides
Biochemical Assay Interference
If you suspect this compound is interfering with your biochemical assay, consider the following troubleshooting steps.
Potential Problem & Solution Table
| Observed Issue | Potential Cause | Recommended Action |
| High background signal in fluorescence assay | Compound autofluorescence. | 1. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. 2. If significant, consider using a different fluorophore with a red-shifted spectrum. |
| Decreased signal in fluorescence assay | Fluorescence quenching or inner filter effect.[2] | 1. Perform a control experiment to measure the effect of the compound on the fluorophore in the absence of the biological target. 2. Test a range of compound concentrations to assess dose-dependent quenching. |
| Inconsistent enzyme inhibition/activation | Nonspecific protein interaction or aggregation. | 1. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. 2. Use an orthogonal assay with a different detection method to confirm the activity. |
| Time-dependent change in activity | Compound instability or covalent modification of the target. | 1. Pre-incubate the compound in the assay buffer to assess its stability. 2. Perform a dialysis or size-exclusion chromatography experiment after incubation with the target to check for irreversible binding.[7] |
Troubleshooting Workflow for Biochemical Assays
Caption: A logical workflow to troubleshoot potential interference of this compound in biochemical assays.
Cell-Based Assay Troubleshooting
For issues encountered during cell-based experiments with this compound, refer to this guide.
Potential Problem & Solution Table
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed | Direct cytotoxic effect of the compound or nonspecific membrane disruption. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range.[8] 2. Visually inspect cells for morphological changes indicative of cytotoxicity. |
| Variability between replicate wells | Inconsistent cell seeding, edge effects, or compound precipitation. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate, or fill them with media only. 3. Check the solubility of this compound in the cell culture medium. |
| Low or no observable effect | Poor cell permeability, rapid metabolism of the compound, or low target expression. | 1. Assess cell permeability using analytical methods (e.g., LC-MS of cell lysates). 2. Investigate the metabolic stability of the compound in the presence of cells. 3. Confirm target expression in the cell line being used. |
Cell-Based Assay Troubleshooting Flow
Caption: A streamlined process for troubleshooting common issues in cell-based assays involving novel compounds.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a primary fluorescence-based assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates suitable for fluorescence.[9]
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in the primary assay.
-
Include a buffer-only control (blank).
-
Dispense the dilutions and the blank into the wells of the microplate.
-
Read the plate on the microplate reader using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Subtract the blank reading from all wells.
-
Plot the fluorescence intensity against the compound concentration to assess the level of autofluorescence.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Nonspecific Binding
Objective: To use NMR to detect weak or nonspecific binding of this compound to a target protein. NMR is a powerful tool for studying protein-ligand interactions without the need for labels.[10][11][12]
Materials:
-
Purified target protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Procedure:
-
Acquire a 1D proton NMR spectrum of this compound in the NMR buffer.
-
Acquire a 1D proton NMR spectrum of the target protein in the same buffer.
-
Prepare a sample containing both the target protein and this compound at a concentration where binding is expected.
-
Acquire a 1D proton NMR spectrum of the mixture.
-
Analysis:
-
Ligand-Observed NMR: Compare the spectrum of the compound alone to the spectrum of the mixture. Broadening or chemical shift changes in the compound's peaks upon addition of the protein can indicate binding.
-
Protein-Observed NMR: If using an isotopically labeled protein (e.g., ¹⁵N), 2D experiments like ¹H-¹⁵N HSQC can be performed. Changes in the protein's spectral peaks upon addition of the compound can indicate binding and provide information on the binding site.[10]
-
Signaling Pathway Diagram (Hypothetical Interference)
The following diagram illustrates a hypothetical scenario where an interfering compound could disrupt a generic kinase signaling pathway assay.
Caption: Potential points of interference for a small molecule in a typical kinase assay.
References
- 1. biocompare.com [biocompare.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 12. azolifesciences.com [azolifesciences.com]
Minimizing "ent-Calindol Amide" toxicity in primary cells
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with "ent-Calindol Amide" in primary cell cultures.
| Issue | Potential Cause | Recommendation |
| High Cell Death at Low Concentrations | 1. High sensitivity of the primary cell type to CaSR modulation.[1][2] 2. Solvent toxicity (e.g., DMSO). 3. Off-target effects of the compound. | 1. Perform a dose-response curve starting from a very low concentration (e.g., picomolar range). 2. Ensure the final solvent concentration is below 0.1% and run a solvent-only control. 3. Test the compound on a panel of primary cells from different tissues to assess specificity.[2] |
| Inconsistent Results Between Experiments | 1. Variability in primary cell lots. 2. Inconsistent cell seeding density. 3. Compound instability in culture medium. | 1. Thaw and culture a new vial of primary cells and repeat the experiment. 2. Use a cell counter to ensure consistent cell numbers for each experiment. 3. Prepare fresh stock solutions of "this compound" for each experiment and consider the half-life in aqueous solution. |
| Discrepancy Between Viability Assays (e.g., MTT vs. LDH) | 1. MTT assay interference by the compound.[3] 2. Different mechanisms of cell death being measured (metabolic activity vs. membrane integrity).[3] | 1. Run a cell-free assay to check for direct reduction of MTT by the compound. 2. Use a multi-parametric approach, such as combining a metabolic assay with a cytotoxicity assay and a measure of apoptosis (e.g., Caspase-3/7 activity). |
| Unexpected Morphological Changes in Cells | 1. Induction of cellular differentiation or senescence.[4] 2. Cytoskeletal rearrangements due to altered intracellular signaling. | 1. Use markers for differentiation or senescence (e.g., β-galactosidase staining) to investigate these possibilities. 2. Perform immunofluorescence staining for key cytoskeletal proteins like actin and tubulin. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for "this compound" in primary cell experiments?
A1: Given that potent Calindol derivatives can have EC50 values in the nanomolar range, it is advisable to start with a wide concentration range, from picomolar to micromolar, to establish a dose-response curve.[5] A common starting point would be a serial dilution from 10 µM down to 1 pM.
Q2: How can I be sure the observed toxicity is specific to my primary cells of interest?
A2: To assess specificity, it is recommended to test "this compound" on a panel of different primary cell types.[2] For example, if your target cells are primary hepatocytes, you could also test for toxicity in primary renal proximal tubule epithelial cells or primary lung fibroblasts.[2] A significantly lower IC50 value in your target cells would suggest a degree of specificity.
Q3: What are the best practices for dissolving and storing "this compound"?
A3: While specific data for "this compound" is unavailable, indole derivatives are often soluble in organic solvents like DMSO.[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution in pre-warmed culture medium to the final desired concentration, ensuring the final DMSO concentration remains non-toxic to the cells (typically <0.1%).
Q4: Can modifying the cell culture conditions reduce the toxicity of "this compound"?
A4: Yes, modifying culture conditions can sometimes mitigate compound toxicity. For instance, some studies have shown that altering the metabolic state of cells by replacing glucose with galactose in the culture medium can make them behave more like normal cells and potentially alter their sensitivity to toxins.[7] Additionally, using a more complex 3D culture model, such as spheroids or organoids, may provide a more physiologically relevant system and alter the toxicological response compared to traditional 2D monolayers.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and plot the dose-response curve.
Visualizations
Caption: A general experimental workflow for assessing the toxicity of a novel compound in primary cells.
Caption: A hypothetical signaling cascade initiated by a CaSR agonist leading to cellular toxicity.
Caption: A decision tree for troubleshooting unexpected high toxicity in primary cell experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. kosheeka.com [kosheeka.com]
- 3. mdpi.com [mdpi.com]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 7. drugtargetreview.com [drugtargetreview.com]
"ent-Calindol Amide" batch-to-batch variability concerns
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential batch-to-batch variability of ent-Calindol Amide. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the potency of different batches of ent--Calindol Amide in our cell-based assays. What could be the underlying cause?
A1: Batch-to-batch variability in potency can stem from several factors. The most common culprits are variations in purity, isomeric ratio, and the presence of residual solvents or catalysts from the synthesis process. It is crucial to establish a rigorous quality control workflow for each incoming batch to ensure consistency. We recommend performing a comprehensive analysis including High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: Our recent batch of this compound shows a different solubility profile compared to previous batches. How can we address this?
A2: A change in solubility can be indicative of polymorphic differences or the presence of impurities. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact solubility and dissolution rates. We recommend analyzing the crystalline structure of different batches using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). If impurities are suspected, refer to the troubleshooting guide for purification below.
Q3: We have noticed a drift in the retention time of our compound during HPLC analysis. What could be the reason?
A3: A drift in HPLC retention time for this compound can be due to several factors, not all of which are related to the compound itself. These can include changes in the mobile phase composition, column degradation, or fluctuations in column temperature. However, if these factors are well-controlled, a shift in retention time could indicate a change in the impurity profile of the new batch. It is advisable to run a co-injection with a previously validated batch to confirm if the peak shift is due to the new batch or an analytical issue.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity
If you are observing variable results in your biological assays, a systematic approach to troubleshooting is necessary.
Workflow for Investigating Inconsistent Biological Activity:
Caption: Troubleshooting workflow for inconsistent biological activity.
Recommended Analytical Protocols:
-
Purity Assessment by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Enantiomeric Purity by Chiral HPLC:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H).
-
Mobile Phase: Isocratic mixture of hexane and isopropanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Data Comparison Table for Potency Variation:
| Batch ID | Purity (HPLC, %) | Enantiomeric Excess (ee, %) | IC50 (nM) |
| Batch A | 99.5 | 99.8 | 15.2 |
| Batch B | 97.2 | 99.5 | 35.8 |
| Batch C | 99.6 | 98.1 | 22.5 |
Issue 2: Poor Solubility and Dissolution
Variations in the physical properties of the solid form of this compound can lead to challenges in preparing stock solutions and achieving consistent concentrations in assays.
Workflow for Addressing Solubility Issues:
Caption: Workflow for troubleshooting solubility and dissolution problems.
Experimental Protocol for XRPD Analysis:
-
Gently grind a small sample of the this compound batch.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern using a Cu Kα radiation source.
-
Scan over a 2θ range of 5° to 40°.
-
Compare the resulting diffractograms between batches to identify any differences in peak positions and intensities, which would indicate different crystal forms.
Illustrative XRPD Data:
| Batch ID | Prominent 2θ Peaks | Interpretation |
| Batch X | 8.5°, 12.3°, 18.9°, 21.5° | Form I (Needle-like crystals) |
| Batch Y | 9.2°, 14.1°, 19.8°, 25.3° | Form II (Prismatic crystals) |
Hypothetical Signaling Pathway
This compound is a putative L-type calcium channel blocker. The diagram below illustrates its potential mechanism of action in a smooth muscle cell, leading to vasodilation.
Caption: Hypothetical mechanism of action for this compound.
Technical Support Center: Improving the Bioavailability of ent-Calindol Amide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the investigational compound, ent-Calindol Amide.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of this compound, a compound known for its poor aqueous solubility.
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent pharmacokinetic (PK) studies after oral administration. What are the likely causes and how can we improve this?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. The primary reasons often stem from dissolution rate-limited absorption and/or significant first-pass metabolism.
Initial Troubleshooting Steps:
-
Physicochemical Characterization: Ensure you have thoroughly characterized the solid-state properties of your this compound batch, including its polymorphism and particle size. Different crystalline forms can have vastly different solubilities.
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will provide a more accurate prediction of its behavior in the gastrointestinal tract.
-
Basic Formulation Approaches: If you are currently administering a simple suspension in an aqueous vehicle (e.g., water with a suspending agent), consider incorporating a wetting agent or a surfactant to improve the dispersibility of the compound.
Advanced Formulation Strategies:
If basic approaches are insufficient, more advanced formulation strategies are necessary. Below is a comparison of common techniques with hypothetical data for this compound to guide your selection.
| Formulation Strategy | Vehicle Composition | Achieved Cmax (ng/mL) | Achieved AUC (ng*h/mL) | Observations |
| Simple Suspension | 0.5% Carboxymethyl cellulose (CMC) in water | 50 ± 25 | 200 ± 110 | High variability, low exposure. |
| Micronized Suspension | 0.5% CMC, 0.1% Tween 80 in water | 150 ± 60 | 750 ± 300 | threefold improvement, still variable. |
| Co-solvent Solution | 40% PEG 400, 60% Saline | 400 ± 120 | 2400 ± 700 | Good initial exposure, potential for precipitation upon dilution in the GI tract. |
| Solid Dispersion | 1:4 this compound to Soluplus® | 800 ± 200 | 6400 ± 1500 | Significant improvement in both Cmax and AUC. |
| Lipid-Based Formulation (SEDDS) | 30% Capryol 90, 50% Cremophor EL, 20% Transcutol HP | 1200 ± 250 | 10800 ± 2000 | Highest exposure, utilizes lipid absorption pathways. |
Q2: Our lead formulation for this compound shows promising results in fasted animals, but we see a significant negative food effect. How can we mitigate this?
A2: A negative food effect, where bioavailability decreases when the compound is administered with food, can be a significant hurdle. For lipophilic compounds, this is often unexpected but can occur if the formulation does not interact favorably with the fed-state intestinal environment.
Troubleshooting Steps:
-
Re-evaluate Formulation in Fed-State Media: Test the dissolution and dispersion of your formulation in FeSSIF. The increased concentration of bile salts and lipids in the fed state can sometimes hinder the performance of certain formulations, especially those that are not optimized for these conditions.
-
Consider a Lipid-Based Formulation: Self-Emulsifying Drug Delivery Systems (SEDDS) or other lipid-based formulations are often effective at overcoming food effects.[1] They can help maintain the drug in a solubilized state and leverage the natural lipid absorption pathways that are stimulated by food.
-
Investigate Potential for Drug-Food Interactions: While less common for the drug substance itself, excipients in your formulation could potentially interact with components of a high-fat meal, leading to reduced absorption.
Q3: We are struggling to achieve a high enough drug loading in our formulation to deliver the required dose for toxicology studies in a reasonable volume. What are our options?
A3: Dose-volume limitations are a frequent challenge in preclinical toxicology studies.
Strategies to Increase Drug Loading:
-
Nanosuspension: Reducing the particle size to the nanometer range can allow for a higher concentration of the drug to be suspended in a liquid vehicle while maintaining a low viscosity suitable for gavage.
-
Solid Dispersions: By creating an amorphous solid dispersion, the drug is molecularly dispersed in a polymer matrix. This can then be filled into capsules for dosing, allowing for a much higher drug load than a liquid formulation.
-
Lipid-Based Formulations in Capsules: SEDDS and other lipid-based systems can often dissolve high concentrations of lipophilic compounds and can be administered in soft or hard gelatin capsules.
Frequently Asked Questions (FAQs)
Q: What is the first step I should take to improve the bioavailability of this compound?
A: The foundational step is a thorough pre-formulation assessment. This includes determining the compound's solubility in various pharmaceutically relevant solvents and biorelevant media, understanding its solid-state characteristics (polymorphism, crystallinity), and evaluating its LogP and pKa. This data will inform the most rational formulation strategy.
Q: Are there any chemical modifications to this compound that could improve its bioavailability?
A: While the core focus of this guide is on formulation approaches, chemical modification is a valid strategy during lead optimization. Creating a more soluble pro-drug by adding a polar functional group that is later cleaved in vivo to release the active this compound is a potential avenue. However, this creates a new chemical entity that would require its own safety and efficacy evaluation.
Q: How do I choose between a solid dispersion and a lipid-based formulation?
A: The choice depends on the specific properties of this compound and the goals of your study.
-
Solid Dispersions are often an excellent choice for increasing the dissolution rate of crystalline compounds. They can be formulated into solid dosage forms like powders or tablets, which may be advantageous for later-stage development.
-
Lipid-Based Formulations are particularly effective for highly lipophilic compounds. They can enhance lymphatic transport, potentially reducing first-pass metabolism. They are often liquid or semi-solid, which is well-suited for early-stage animal studies.
A parallel screening of both approaches is often the most effective strategy.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Materials: this compound, 0.5% (w/v) Carboxymethyl cellulose (CMC) solution, 0.1% (v/v) Tween 80 solution, purified water.
-
Procedure:
-
Weigh the required amount of this compound.
-
Place the compound in a milling chamber (e.g., a jet mill or ball mill).
-
Mill the compound according to the instrument's instructions to achieve a particle size distribution with a D90 of less than 10 µm.
-
Prepare the vehicle by dissolving CMC in purified water with gentle heating and stirring. Allow to cool to room temperature.
-
Add the Tween 80 solution to the CMC solution and mix thoroughly.
-
Gradually add the micronized this compound to the vehicle while homogenizing at high speed until a uniform suspension is formed.
-
Confirm the final concentration and particle size distribution.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound by Spray Drying
-
Materials: this compound, Soluplus® (or other suitable polymer), Dichloromethane (or other suitable solvent).
-
Procedure:
-
Dissolve this compound and Soluplus® in a 1:4 ratio in Dichloromethane to form a clear solution.
-
Set up the spray dryer with an inlet temperature of 80°C and an outlet temperature of 50°C (these parameters may need optimization).
-
Pump the solution through the atomizer of the spray dryer.
-
The solvent will rapidly evaporate, leaving a fine powder of the amorphous solid dispersion.
-
Collect the resulting powder and store it in a desiccator.
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Visualizations
Caption: Workflow for improving the in vivo bioavailability of this compound.
Caption: Key steps in the oral absorption of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Calindol and its Analogs as Calcium-Sensing Receptor Modulators
This guide provides a comprehensive comparison of the bioactivity of Calindol and its derivatives against other known allosteric modulators of the Calcium-Sensing Receptor (CaSR). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential therapeutic agents. As specific data for "ent-Calindol Amide" is not publicly available, this guide focuses on the well-characterized parent compound, Calindol, and its analogs.
Quantitative Bioactivity of CaSR Modulators
The following table summarizes the in vitro potency of Calindol and a selection of its derivatives, alongside other widely recognized CaSR modulators. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency in activating the receptor.
| Compound | Target Receptor | Bioactivity (EC50) | Notes |
| Calindol | CaSR | 132 nM[1] | A positive allosteric modulator (PAM), also referred to as a calcimimetic.[2] |
| 7-Nitrocalindol | CaSR | 20 nM[2] | A derivative of Calindol, demonstrating approximately 6-fold greater potency.[2] |
| 4-Phenylcalindol | CaSR | Equipotent to Calindol | A derivative with comparable activity to the parent compound.[2] |
| 4-Hydroxycalindol | CaSR | Equipotent to Calindol | A derivative with comparable activity to the parent compound.[2] |
| 5-Hydroxycalindol | CaSR | Equipotent to Calindol | A derivative with comparable activity to the parent compound.[2] |
| Cinacalcet | CaSR | 34 nM | An FDA-approved calcimimetic for the treatment of hyperparathyroidism.[3] |
| NPS R-568 | CaSR | ED50: 1.1 mg/kg (in vivo, rat) | A well-characterized calcimimetic that reduces parathyroid hormone (PTH) levels.[4] The provided value is for in vivo efficacy. In vitro EC50 values are also reported in the literature. |
| Evocalcet | CaSR | 92.7 nM[5] | Another calcimimetic agent.[5] |
Experimental Protocols
The bioactivity data presented above are typically generated using a variety of in vitro cellular assays. Below are detailed methodologies for key experiments used to validate the activity of CaSR modulators.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following CaSR activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR (HEK-CaSR).
-
Reagents:
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Bovine Serum Albumin (BSA)
-
Complete Imaging Buffer (e.g., 150 mM NaCl, 2.6 mM KCl, 1.18 mM MgCl2, 10 mM HEPES, 0.1 mM CaCl2, pH 7.4).
-
-
Procedure:
-
HEK-CaSR cells are seeded in 96-well plates and cultured to an appropriate confluency.
-
The cells are washed with Complete Imaging Buffer.
-
A loading solution containing Fluo-4 AM (e.g., 1 µM), Pluronic F-127 (e.g., 0.01%), and BSA (e.g., 0.5%) in Complete Imaging Buffer is added to the cells.
-
The cells are incubated for approximately 60 minutes at 37°C to allow for dye uptake.
-
After incubation, the cells are washed again with Complete Imaging Buffer.
-
The test compounds (e.g., Calindol, its derivatives, or other modulators) are added at various concentrations.
-
Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader. The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
EC50 values are calculated from the dose-response curves.
-
Inositol Phosphate (IP) Accumulation Assay
Activation of the CaSR, a Gq-coupled receptor, stimulates the production of inositol phosphates. This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[6][7]
-
Assay Principle: This method often utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.[6] It is a competitive immunoassay between native IP1 produced by the cells and a labeled IP1 analog for a specific monoclonal antibody.[6]
-
Cell Line: HEK-CaSR cells.
-
Reagents:
-
HTRF IP-One assay kit (containing IP1-d2 acceptor and anti-IP1 cryptate donor).
-
Cell lysis buffer.
-
Test compounds.
-
-
Procedure:
-
HEK-CaSR cells are plated in a suitable format (e.g., 96-well or 384-well plates).
-
The cells are stimulated with varying concentrations of the test compounds in the presence of an appropriate concentration of extracellular calcium.
-
After a defined incubation period, the cells are lysed.
-
The HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added to the cell lysate.
-
The plate is incubated to allow the immunoassay to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates an increase in cellular IP1 accumulation.
-
EC50 values are determined by plotting the HTRF signal against the compound concentration.
-
Visualizations
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is a G-protein coupled receptor that, upon activation by extracellular calcium or positive allosteric modulators like Calindol, initiates multiple downstream signaling cascades.
Caption: CaSR signaling through Gq/11 and Gi/o pathways.
General Experimental Workflow for Bioactivity Validation
The process of validating the bioactivity of a compound like this compound involves a series of sequential experimental steps.
Caption: Workflow for determining the in vitro potency of CaSR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of Indole Compounds: A Comparative Analysis of ent-Calindol Amide and Other Bioactive Indole Derivatives
For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. This guide provides a comparative overview of the efficacy of ent-Calindol Amide and other significant indole compounds, supported by experimental data and detailed methodologies. While specific biological activity data for this compound remains elusive in publicly available literature, this guide will focus on the well-characterized active enantiomer, Calindol, and compare its efficacy with other indole derivatives targeting the Calcium-Sensing Receptor (CaSR) and the N-methyl-D-aspartate (NMDA) receptor.
Executive Summary
Indole compounds exhibit a remarkable diversity of biological activities, acting as allosteric modulators of key receptors involved in various physiological processes. Calindol, the (R)-enantiomer of a compound derived from its amide precursor, is a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. In contrast, other indole-based molecules have been identified as negative allosteric modulators (NAMs) of the NMDA receptor, particularly the GluN2B subtype, which is implicated in neurological disorders. This guide will delve into the quantitative data on the efficacy of these compounds, present the experimental protocols for their evaluation, and visualize the pertinent biological pathways and experimental workflows.
I. Comparative Efficacy of Indole Compounds
The following table summarizes the efficacy of Calindol and its derivatives as CaSR PAMs, alongside other indole compounds that act as NMDAR NAMs. The data is presented to facilitate a clear comparison of their potencies.
| Compound | Target | Activity | EC50 / IC50 (nM) | Reference Compound(s) |
| Calindol | CaSR | PAM | 132 | - |
| 7-nitrocalindol | CaSR | PAM | 20 | Calindol |
| 4-phenylcalindol | CaSR | PAM | (equipotent to Calindol) | Calindol |
| 4-hydroxycalindol | CaSR | PAM | (equipotent to Calindol) | Calindol |
| 5-hydroxycalindol | CaSR | PAM | (equipotent to Calindol) | Calindol |
| Indole-based NMDAR NAM 16 | NMDAR (GluN2B) | NAM | 83 | Ifenprodil (47 nM) |
| Indole-based NMDAR NAM 17 | NMDAR (GluN2B) | NAM | 71 | Ifenprodil (47 nM) |
Note: Specific biological activity data for this compound is not currently available in the cited literature. The data for Calindol, its active (R)-enantiomer, is presented as a benchmark for CaSR modulation.
II. Experimental Protocols
A. Calcium-Sensing Receptor (CaSR) Activity Assay: Inositol Phosphate Accumulation
This protocol is used to determine the potency of compounds as positive allosteric modulators of the CaSR by measuring the accumulation of inositol phosphates, a downstream signaling event upon receptor activation.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with the human CaSR cDNA using a suitable transfection reagent.
2. Cell Labeling:
-
24 hours post-transfection, cells are seeded into 24-well plates and incubated for 16-24 hours with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol to label the cellular phosphoinositide pools.
3. Compound Treatment and Inositol Phosphate Extraction:
-
Cells are washed with a buffer containing 10 mM LiCl to inhibit inositol monophosphatase.
-
Cells are then incubated with various concentrations of the test compound (e.g., Calindol derivatives) in the presence of a fixed concentration of extracellular Ca²⁺ (e.g., 2 mM) for 1 hour at 37°C.
-
The incubation is terminated by the addition of ice-cold 10% trichloroacetic acid.
-
The cell lysates are centrifuged, and the supernatant containing the inositol phosphates is collected.
4. Quantification of Inositol Phosphates:
-
The supernatant is applied to Dowex AG1-X8 anion-exchange columns.
-
The columns are washed, and the total inositol phosphates are eluted with 1 M ammonium formate / 0.1 M formic acid.
-
The radioactivity of the eluate is measured by liquid scintillation counting.
5. Data Analysis:
-
The amount of [³H]inositol phosphates is plotted against the logarithm of the compound concentration.
-
The EC₅₀ values (the concentration of a compound that produces 50% of the maximal response) are determined by nonlinear regression analysis using a sigmoidal dose-response equation.
B. N-methyl-D-aspartate (NMDA) Receptor Binding Assay
This protocol is used to determine the affinity of indole compounds for the NMDA receptor by measuring their ability to displace a radiolabeled ligand that binds to a specific site on the receptor.
1. Membrane Preparation:
-
Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times by resuspension and centrifugation to enrich for synaptic membranes.
-
The final pellet is resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist, such as [³H]ifenprodil (for the GluN2B subunit), and various concentrations of the test indole compound.
-
The incubation is carried out in a final volume of 500 µL for 2 hours at room temperature.
-
Nonspecific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM ifenprodil).
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the nonspecific binding from the total binding.
-
The percentage of inhibition of radioligand binding is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ values (the concentration of a compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis.
III. Signaling Pathways and Experimental Workflows
A. Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: Allosteric modulation of the CaSR by Calindol enhances Gq/11-mediated signaling.
B. NMDA Receptor Binding Assay Workflow
Caption: Workflow for determining the IC₅₀ of indole compounds at the NMDA receptor.
Conclusion
The indole nucleus serves as a valuable template for the development of potent and selective modulators of critical drug targets such as the Calcium-Sensing Receptor and the NMDA receptor. While the specific biological profile of this compound requires further investigation, its enantiomer, Calindol, and its derivatives have demonstrated significant efficacy as positive allosteric modulators of the CaSR. Furthermore, a distinct class of indole compounds has shown promise as negative allosteric modulators of the NMDA receptor. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel indole-based compounds, paving the way for the discovery of new therapeutic agents for a range of diseases. Future studies are warranted to elucidate the activity of this compound and to expand the structure-activity relationship landscape of this important class of molecules.
Comparative Bioactivity of ent-Calindol Amide and its Enantiomer: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the bioactivity of the enantiomers of Calindol Amide. While the chemical scaffold of indole-2-carboxamide is prevalent in drug discovery and is known to exhibit a range of biological activities, specific data for ent-Calindol Amide ((S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide) and its corresponding (R)-enantiomer, referred to as Calindol Amide, is not publicly available. This guide, therefore, aims to provide a broader context on the significance of enantiomers in drug action and summarizes the known biological activities of structurally related indole-2-carboxamides.
Calindol Amide, chemically known as (R)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, is documented as a chemical intermediate in the synthesis of Calindol. Calindol itself is the (R)-enantiomer of N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine and functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). However, the biological activity of the amide precursor, Calindol Amide, and a direct comparison with its ent-enantiomer remain uncharacterized in the available scientific literature.
The Critical Role of Stereochemistry in Bioactivity
The differential biological effects of enantiomers are a fundamental concept in pharmacology. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which can preferentially interact with one enantiomer over the other.
Bioactivity of Structurally Related Indole-2-Carboxamides
While specific data on Calindol Amide enantiomers is lacking, research on other indole-2-carboxamide derivatives highlights the diverse biological activities of this chemical class and the importance of stereochemistry.
1. Cannabinoid Receptor Modulation:
A significant body of research has focused on indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1).[2][3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole ring and the N-substituent of the carboxamide dramatically influence potency and efficacy.[2][3] For instance, certain substituted 1H-indole-2-carboxamides have been identified as potent negative allosteric modulators of the CB1 receptor.[2] Although these studies do not specifically report on the enantiomers of Calindol Amide, they underscore the sensitivity of the biological target to the precise chemical structure of the ligand.
2. Anticancer Activity:
Several studies have explored the potential of indole-2-carboxamide derivatives as anticancer agents.[4][5] These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the dual inhibition of EGFR and CDK2.[4] The antiproliferative activity is highly dependent on the substitution pattern on the indole scaffold.[4][5]
3. Antimicrobial and Other Activities:
The indole-2-carboxamide scaffold has also been investigated for its potential in developing agents against various pathogens, including Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] Furthermore, derivatives have been explored for their anti-HIV, anti-inflammatory, and antifungal properties.[5]
Experimental Approaches for Enantiomer Comparison
Should a comparative bioactivity study of this compound and Calindol Amide be undertaken, a standard workflow would be employed to delineate their pharmacological profiles.
Workflow for Enantiomer Bioactivity Comparison
Caption: A generalized workflow for the comparative evaluation of the bioactivity of drug enantiomers.
Experimental Protocols:
-
Enantioselective Synthesis or Chiral Resolution: The synthesis of each enantiomer in high purity is the first critical step. This can be achieved through asymmetric synthesis or by resolving a racemic mixture using techniques like chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical technique is essential to confirm the enantiomeric purity of the synthesized compounds.
-
Receptor Binding Assays: To determine the affinity of each enantiomer for a specific biological target (e.g., the Calcium-Sensing Receptor), competitive binding assays using radiolabeled ligands are often employed.
-
Functional Assays: These assays measure the biological response elicited by each enantiomer. For a CaSR modulator, this could involve measuring changes in intracellular calcium levels in cells expressing the receptor.
-
Metabolic Stability Assays: Incubating the enantiomers with liver microsomes or hepatocytes can provide insights into their metabolic stability and potential for stereoselective metabolism.
-
Pharmacokinetic Studies: Administering the individual enantiomers to animal models allows for the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
In Vivo Efficacy and Toxicology Studies: The therapeutic effect and potential toxicity of each enantiomer are assessed in relevant animal models of disease.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
Performance of ent-Calindol Amide Against Known Calcium-Sensing Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of ent-Calindol Amide, a putative novel modulator of the Calcium-Sensing Receptor (CaSR), against established inhibitors and activators of this critical regulator of calcium homeostasis. While direct experimental data for this compound is not yet publicly available, this document serves as a framework for its evaluation by contextualizing its likely mechanism of action and comparing the performance of well-characterized CaSR modulators. The "ent-" prefix suggests it is the enantiomer of Calindol Amide, a known intermediate in the synthesis of Calindol, a positive allosteric modulator of the CaSR. Therefore, this compound is anticipated to interact with the CaSR and modulate its activity.
The Calcium-Sensing Receptor (CaSR): A Key Regulator
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium balance.[1] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium levels, initiating signaling cascades that regulate parathyroid hormone (PTH) secretion and renal calcium excretion.[2][3]
CaSR Signaling Pathway
Upon activation by extracellular calcium or allosteric modulators, the CaSR undergoes a conformational change that triggers intracellular signaling through two main G-protein pathways: Gq/11 and Gi/o.[2]
-
Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[2]
-
Gi/o Pathway: The Gi/o pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4]
These signaling events ultimately modulate cellular responses, such as the inhibition of PTH secretion from parathyroid cells.
CaSR Signaling Pathway Diagram.
Performance Comparison of CaSR Modulators
The efficacy of CaSR modulators is typically quantified by their half-maximal effective concentration (EC₅₀) for agonists and positive allosteric modulators (PAMs), or their half-maximal inhibitory concentration (IC₅₀) for antagonists and negative allosteric modulators (NAMs). These values are often determined by measuring changes in intracellular calcium concentration or PTH secretion in response to the compound.
While specific data for this compound is pending, the following tables summarize the performance of known CaSR modulators to provide a benchmark for future studies.
| Positive Allosteric Modulators (Calcimimetics) | Target | EC₅₀ / Potency | Notes |
| Calindol | CaSR | EC₅₀: 132 nM for CaSR activation[2] | A phenylalkylamine calcimimetic that facilitates the activation of the CaSR.[3] |
| NPS R-568 | CaSR | ED₅₀ (in vivo, rats): ~1.1 mg/kg for PTH reduction[5] | A type II calcimimetic that potentiates the effects of extracellular Ca²⁺.[5] |
| Cinacalcet | CaSR | - | The first clinically approved calcimimetic for the treatment of secondary hyperparathyroidism.[6] |
| Etelcalcetide | CaSR | More effective at lowering PTH than cinacalcet.[7] | A second-generation intravenous calcimimetic.[7] |
| Evocalcet | CaSR | - | An oral calcimimetic approved in Japan. |
| Negative Allosteric Modulators (Calcilytics) | Target | IC₅₀ / Potency | Notes |
| NPS-2143 | CaSR | IC₅₀: ~40 nM (in vitro)[8] | A calcilytic that suppresses CaSR activity and increases PTH secretion.[8] |
Experimental Protocols
The following section details a standard methodology for assessing the performance of CaSR modulators.
Intracellular Calcium Mobilization Assay
This assay is a common method to screen and characterize compounds that modulate GPCRs coupled to the Gq pathway, such as the CaSR.[9] The principle involves loading cells expressing the CaSR with a fluorescent calcium indicator dye. Activation of the CaSR leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity.
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound and known inhibitors/activators).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the CaSR-expressing HEK293 cells into the microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: The instrument's automated pipettor adds the test compounds to the wells.
-
Data Acquisition: Continuously record the fluorescence intensity for a set period following compound addition to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is used to determine the concentration-response curve for each compound, from which EC₅₀ or IC₅₀ values can be calculated.
Experimental Workflow for Calcium Mobilization Assay.
This guide provides a foundational framework for the evaluation of this compound. As experimental data becomes available, this document can be updated to include direct comparisons of its performance against the established CaSR modulators presented herein.
References
- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a calcimimetic with differential effects on parathyroid hormone and calcitonin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Unveiling the Cellular Impact of Calcium-Sensing Receptor Agonists: A Comparative Analysis
While the specific compound "ent-Calindol Amide" remains uncharacterized in publicly available scientific literature, a significant body of research exists for its parent compound, Calindol, and other positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR). This guide provides a comparative overview of the effects of CaSR activation by these modulators across different cell lines, supported by experimental data and detailed protocols for key assays.
The Calcium-Sensing Receptor is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. Its activation by agonists, including small molecules like Calindol, can trigger a variety of cellular responses, including proliferation, migration, and hormone secretion. Understanding the differential effects of CaSR modulators across various cell types is paramount for researchers in drug discovery and development.
Comparative Efficacy of CaSR Modulators
The following table summarizes the reported efficacy (EC50 values) of Calindol and other CaSR PAMs in inducing intracellular calcium mobilization in different cell lines. Lower EC50 values indicate higher potency.
| Compound | Cell Line | EC50 (nM) for Intracellular Ca2+ Mobilization | Reference |
| Calindol | HEK293 (expressing human CaSR) | 132 | [1] |
| Cinacalcet | HEK293-TREx c-myc-CaSR | (Potentiates Ca2+ response) | [2] |
| NPS-R568 | HEK293-TREx c-myc-CaSR | (Potentiates Ca2+ response) | [2] |
Note: Direct comparative studies of "this compound" are unavailable due to the lack of published research on this specific molecule. The data presented here focuses on the well-characterized CaSR agonist, Calindol, and other commonly used modulators.
Cross-Validation of CaSR Agonist Effects in Cancer Cell Lines
Activation of the CaSR has been shown to influence the behavior of various cancer cell lines, particularly in breast cancer. The following table summarizes the observed effects of CaSR activation in two commonly studied breast cancer cell lines.
| Cell Line | Effect of CaSR Activation | Assay |
| MCF-7 | Increased PTHrP secretion | PTHrP ELISA |
| Increased cell migration | Boyden Chamber Assay | |
| MDA-MB-231 | Increased PTHrP secretion | PTHrP ELISA |
| Increased cell migration | Boyden Chamber Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of CaSR modulator effects.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Treat the cells with the desired concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 1.5 hours at 37°C.[3]
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Incubate for 15 minutes with shaking.[3]
-
Measure the absorbance at 492 nm using a microplate reader.[3]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the CaSR.
Protocol:
-
Seed cells (e.g., HEK293 cells stably expressing the CaSR) in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.[4]
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[5]
-
Prepare serial dilutions of the CaSR agonist.
-
Use a fluorescence plate reader (e.g., FlexStation) to monitor the fluorescence intensity before and after the addition of the agonist.[5]
-
The change in fluorescence is proportional to the increase in intracellular calcium.
Cell Migration Assay (Boyden Chamber Assay)
The Boyden chamber assay is a widely used method to assess cell migration towards a chemoattractant.
Protocol:
-
Coat the porous membrane (typically 8 µm pores for most cancer cells) of a transwell insert with an extracellular matrix protein like fibronectin (e.g., 5 µg/ml).[6]
-
Seed the cells (e.g., 250,000 cells) in serum-free medium in the upper chamber of the insert.[6]
-
Add medium containing a chemoattractant (e.g., 30% FBS) to the lower chamber.[6]
-
Incubate for a sufficient time to allow for cell migration (e.g., 22 hours).[6]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Giemsa stain).[6]
-
Count the number of migrated cells in several microscopic fields.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway activated by CaSR agonists and a typical experimental workflow for assessing their effects.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. Intracellular calcium mobilization assays [bio-protocol.org]
- 6. Trans well migration (Boyden chamber) assay [bio-protocol.org]
No Publicly Available Data on "ent-Calindol Amide" Synergy with Other Therapeutic Agents
A comprehensive search of publicly available scientific literature and databases has revealed no studies investigating the synergistic effects of "ent-Calindol Amide" with other therapeutic agents.
"this compound" is the enantiomer of "Calindol Amide," a known intermediate in the synthesis of Calindol. Calindol is recognized as a positive allosteric modulator, or calcimimetic, of the calcium-sensing receptor (CaSR).[1] Its primary mechanism of action involves enhancing the sensitivity of the CaSR to extracellular calcium, thereby influencing calcium homeostasis.[2][3]
While research has been conducted on the structure-activity relationship of Calindol and its derivatives to improve their potency and selectivity as CaSR agonists, these studies do not extend to the investigation of synergistic interactions with other drugs.[1] The existing literature focuses on the synthesis of Calindol analogues and their effects on the CaSR and the closely related GPRC6A receptor.[1]
No experimental data, such as combination index values, dose-response curves for combination therapies, or effects on specific biomarkers in co-administration studies involving "this compound," could be located. Consequently, there are no established experimental protocols or signaling pathways related to the synergistic action of this specific compound.
Researchers, scientists, and drug development professionals interested in the potential synergies of "this compound" would need to initiate novel preclinical investigations to explore this area. Such studies would be foundational in determining if "this compound" can offer therapeutic benefits in combination with other agents.
References
Head-to-Head Comparison: Ent-Calindol Amide and Standard-of-Care Drugs for Hyperparathyroidism
A Comparative Guide for Researchers and Drug Development Professionals
Note on Investigational Compound: The initial focus of this guide was "ent-Calindol Amide." However, publicly available scientific literature on "this compound" is limited to its classification as a chemical intermediate in the synthesis of "ent-Calindol." "Calindol" is a known positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). Therefore, this guide will focus on the available data for Calindol and its derivatives and compare it with the standard-of-care drug, Cinacalcet, which shares a similar mechanism of action.
Executive Summary
Hyperparathyroidism is characterized by excessive secretion of parathyroid hormone (PTH), leading to hypercalcemia and bone complications. The primary standard-of-care for medical management of this condition is Cinacalcet, a calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). Calindol is an investigational compound that shares this mechanism of action. This guide provides a head-to-head comparison of the available preclinical and clinical data for Calindol and Cinacalcet to inform research and drug development in this therapeutic area.
Mechanism of Action: Targeting the Calcium-Sensing Receptor
Both Calindol and Cinacalcet are calcimimetics. They do not directly activate the CaSR but enhance its sensitivity to extracellular calcium. By binding to an allosteric site on the receptor, they induce a conformational change that makes the receptor more responsive to ambient calcium levels. This heightened sensitivity in the parathyroid gland leads to a reduction in PTH secretion, which in turn lowers serum calcium levels.
Below is a diagram illustrating the signaling pathway of the Calcium-Sensing Receptor and the action of calcimimetics.
Quantitative Data Comparison
Table 1: In Vitro Potency on Calcium-Sensing Receptor
This table summarizes the in vitro potency of Calindol, its related compound NPS R-568, and Cinacalcet in activating the CaSR.
| Compound | Assay | Cell Line | Parameter | Value | Citation |
| Calindol | PI Hydrolysis | HEK293 (human CaSR) | pEC50 | 6.9 | [1] |
| NPS R-568 | PTH Secretion Inhibition | Bovine Parathyroid Cells | IC50 | 27 ± 7 nM | [2] |
| Cinacalcet | Forskolin-induced Cl- secretion | T84 cells | EC50 | 2.8 µM | [3] |
Note: Direct comparison of potency is challenging due to different assays and cell lines used. However, both NPS R-568 and Calindol demonstrate potent activity at the nanomolar to low micromolar range.
Table 2: Preclinical In Vivo Efficacy in Rat Models of Secondary Hyperparathyroidism
As no in vivo data for Calindol is publicly available, this table compares the effects of the related calcimimetic NPS R-568 and the standard-of-care, Cinacalcet, in rat models of secondary hyperparathyroidism.
| Compound | Animal Model | Dose | Effect on Serum PTH | Effect on Serum Calcium | Citation |
| NPS R-568 | 5/6 Nephrectomized Rats | 30 or 100 µmol/kg/day (gavage) | Prevented increase in PTH levels | - | [4] |
| NPS R-568 | Normal Rats | 1.1 ± 0.7 mg/kg (ED50, gavage) | Rapid, dose-dependent decrease | Subsequent decrease | [5] |
| Cinacalcet | 5/6 Nephrectomized Rats | 10 mg/kg/day | Significantly reduced PTH | Decreased ionized calcium | [5] |
Table 3: Clinical Efficacy of Cinacalcet in Hyperparathyroidism
This table presents a summary of the clinical efficacy of Cinacalcet in patients with primary and secondary hyperparathyroidism.
| Indication | Study Design | Number of Patients | Key Outcomes | Citation |
| Primary Hyperparathyroidism | Pooled analysis of 3 multicenter trials | 81 | Similar reduction in serum Ca and PTH across different disease severities.[6] | [6] |
| Secondary Hyperparathyroidism (on dialysis) | Randomized, double-blind, placebo-controlled | 1184 | 43% of patients achieved a ≥30% reduction in iPTH vs. 5% for placebo.[7] | [7] |
| Secondary Hyperparathyroidism (on dialysis) | Meta-analysis | - | Significantly reduced serum PTH and calcium levels.[8] | [8] |
Experimental Protocols
In Vitro Assay for CaSR Activation (Phosphoinositide Hydrolysis)
This protocol is representative of how the in vitro activity of compounds like Calindol is assessed.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are then transiently transfected with a plasmid containing the cDNA for the human Calcium-Sensing Receptor (CaSR).
-
Radiolabeling: Transfected cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Incubation: After washing to remove excess radiolabel, the cells are incubated with various concentrations of the test compound (e.g., Calindol) in the presence of a fixed concentration of extracellular calcium.
-
Extraction and Measurement: The incubation is terminated, and the cells are lysed. The generated inositol phosphates (IPs) are then separated by ion-exchange chromatography and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The amount of radioactivity is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) value is calculated.
Preclinical In Vivo Model of Secondary Hyperparathyroidism
This protocol describes a common animal model used to evaluate the efficacy of drugs for secondary hyperparathyroidism.
Methodology:
-
Induction of Renal Insufficiency: Secondary hyperparathyroidism is induced in rats through a 5/6 nephrectomy, a surgical procedure where five-sixths of the kidney mass is removed. This leads to chronic kidney disease and subsequent development of secondary hyperparathyroidism.
-
Drug Administration: Following a recovery period and confirmation of elevated PTH levels, the animals are treated with the test compound (e.g., Cinacalcet) or a vehicle control. The drug is typically administered daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitoring: Blood samples are collected periodically to measure serum levels of PTH, calcium, and phosphate.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the parathyroid glands are collected for histological analysis to assess for hyperplasia (an increase in the number of cells).
-
Data Analysis: The changes in biochemical parameters (PTH, calcium, phosphate) and histological findings are compared between the treated and control groups to determine the efficacy of the test compound.
Conclusion
Calindol, as a positive allosteric modulator of the CaSR, shows promise as a potential therapeutic agent for hyperparathyroidism based on its in vitro potency. However, a significant gap in the publicly available data is the lack of in vivo studies to confirm its efficacy and safety in a preclinical setting.
Cinacalcet, the current standard of care, has a well-established preclinical and clinical profile demonstrating its effectiveness in reducing PTH and serum calcium levels in patients with both primary and secondary hyperparathyroidism.
For researchers and drug development professionals, "this compound" and its active form, Calindol, represent an interesting area for further investigation. Future preclinical studies focusing on the in vivo efficacy, pharmacokinetics, and safety of Calindol will be crucial to determine its potential as a viable alternative or improvement upon the current standard of care for hyperparathyroidism. Direct, head-to-head preclinical studies comparing Calindol and Cinacalcet under the same experimental conditions would be highly valuable for a definitive assessment of their relative therapeutic potential.
References
- 1. Animal model of primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. JCI Insight - Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas [insight.jci.org]
- 4. Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expert Hyperparathyroidism Model Development Services Available - Ace Therapeutics [ace-therapeutics.com]
- 7. Calcitriol and the parathyroid hormone-ionized calcium curve: a comparison of methodologic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Dopamine D4 Receptor Specificity: A Comparative Analysis of Selective Antagonists
A notable scarcity of publicly available data exists for "ent-Calindol Amide" regarding its affinity and specificity for the dopamine D4 receptor. Extensive searches of scientific literature and databases did not yield quantitative binding data or functional analysis for this specific compound in the context of dopamine receptor modulation. The parent compound, Calindol, and its derivatives are predominantly characterized as positive allosteric modulators of the calcium-sensing receptor. Therefore, this guide provides a comparative assessment of well-characterized and selective dopamine D4 receptor antagonists for which experimental data are readily available, offering a framework for evaluating the specificity of novel chemical entities targeting this receptor.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in drug discovery for various neuropsychiatric disorders, including schizophrenia and ADHD.[1][2] Its distinct expression pattern in the prefrontal cortex and limbic areas of the brain, compared to other dopamine receptor subtypes, suggests that selective D4 antagonists could offer therapeutic benefits with fewer side effects.[3] This guide compares the specificity of several known D4 receptor antagonists, presenting their binding affinities and selectivity profiles.
Comparative Analysis of D4 Receptor Antagonists
The specificity of a compound for its target is a critical determinant of its therapeutic window and potential for off-target effects. For D4 receptor antagonists, high selectivity against other dopamine receptor subtypes, particularly D2 and D3, is desirable to minimize motor side effects and other adverse reactions. The following table summarizes the binding affinities (Ki, in nM) of several representative D4 receptor antagonists for human dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) |
| L-745,870 | 2.5 | >1000 | >1000 | >400 | >400 |
| S 18126 | 2.4 | 1600 | 1800 | 667 | 750 |
| FAUC 316 | 1.0 | >8600 | >8600 | >8600 | >8600 |
| YM-43611 | 2.1 | 231 | 21 | 110 | 10 |
| A-412997 | - | - | - | >100-fold vs D2/D3 | - |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute Ki values.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays that measure the downstream effects of receptor activation or inhibition.
Radioligand Binding Assay for Dopamine D4 Receptor
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-spiperone or [3H]-nemonapride) for binding to membranes prepared from cells expressing the human dopamine D4 receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory concentration (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]-spiperone).
-
Unlabeled competitor (test compound).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D4 cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of the radioligand to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition
This assay measures the ability of a compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D4 receptor activation.
Objective: To determine the functional potency (e.g., IC50 or Kb) of a D4 antagonist.
Principle: The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block this effect.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (agonist).
-
Test compound (antagonist).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the D4 receptor.
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound (antagonist).
-
Add a fixed concentration of dopamine (agonist) to stimulate the D4 receptors.
-
Add forskolin to stimulate adenylyl cyclase and generate a measurable cAMP signal.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value, which represents the concentration of antagonist required to reverse 50% of the agonist-induced inhibition of cAMP production.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
The assessment of a compound's specificity is fundamental in drug development. While a direct evaluation of "this compound" for its dopamine D4 receptor specificity is not possible due to the lack of available data, this guide provides a framework for such an assessment using established selective antagonists as benchmarks. The provided experimental protocols for radioligand binding and functional cAMP assays represent standard methods to quantitatively determine the affinity and potency of a test compound. Researchers investigating novel D4 receptor ligands can utilize these methodologies and comparative data to characterize the specificity profile of their compounds and predict their potential therapeutic utility and off-target liabilities.
References
The Stepping Stone to Potent Signaling: A Comparative Look at ent-Calindol Amide's End Products
For researchers, scientists, and drug development professionals, understanding the potential of a synthetic intermediate is intrinsically linked to the activity of its final products. While direct experimental data on the biological activity of ent-Calindol Amide remains largely unpublished, its crucial role as a precursor in the synthesis of the potent calcimimetic Calindol and its analogs makes it a compound of significant interest. This guide provides a comparative analysis of the experimental results of Calindol and its derivatives, offering insights into the structure-activity relationships that govern their efficacy as calcium-sensing receptor (CaSR) agonists.
This compound serves as a key building block in the chemical synthesis of Calindol, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a vital role in maintaining calcium homeostasis. Its modulation has therapeutic implications for conditions such as hyperparathyroidism. The transformation of this compound to Calindol and its subsequent derivatives has been a focal point of research aimed at developing more potent and selective CaSR agonists.
Comparative Biological Activity of Calindol and Its Derivatives
A comprehensive structure-activity relationship (SAR) study of Calindol has led to the development of several derivatives with enhanced potency and selectivity. The following table summarizes the key quantitative data from these studies, highlighting the impact of substitutions on the indole ring of the Calindol scaffold.
| Compound | Substitution | EC50 (nM) for CaSR | Receptor Selectivity Notes |
| Calindol | None | ~120 | Acts as an antagonist of the GPRC6A receptor |
| 4-Phenylcalindol | 4-phenyl | Equipotent to Calindol | Not specified |
| 4-Hydroxycalindol | 4-hydroxy | Equipotent to Calindol | Not specified |
| 5-Hydroxycalindol | 5-hydroxy | Equipotent to Calindol | Not specified |
| 7-Nitrocalindol | 7-nitro | 20 | Does not act as an antagonist of the GPRC6A receptor, suggesting higher selectivity.[1] |
Experimental Protocols
The evaluation of Calindol and its derivatives as CaSR agonists typically involves cell-based assays that measure the receptor's activation in response to the compounds. A key method is the measurement of inositol phosphate (IP) accumulation, a downstream signaling event following CaSR activation.
Inositol Phosphate (IP) Accumulation Assay
This assay is a common method to quantify the activation of Gq-coupled GPCRs like the CaSR.
Workflow:
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in appropriate media.
-
Metabolic Labeling: The cells are incubated with a medium containing [³H]myo-inositol to allow for its incorporation into the cell membrane as phosphatidylinositol.
-
Compound Incubation: After washing, the cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor activation. Subsequently, cells are treated with various concentrations of the test compounds (e.g., Calindol, 7-nitrocalindol).
-
Lysis and Separation: The reaction is terminated, and the cells are lysed. The total inositol phosphates are then separated from free inositol using anion-exchange chromatography.
-
Quantification: The amount of accumulated [³H]inositol phosphates is quantified using a scintillation counter. The results are then plotted against the compound concentration to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
Signaling Pathway of CaSR Activation
Calindol and its derivatives act as positive allosteric modulators of the CaSR. They bind to a site on the receptor distinct from the orthosteric calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium. This leads to the activation of downstream signaling cascades.
The binding of both extracellular calcium and a positive allosteric modulator like a Calindol derivative to the CaSR induces a conformational change in the receptor. This activates the associated Gq protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.
References
Safety Operating Guide
Navigating the Disposal of ent-Calindol Amide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of novel chemical entities like ent-Calindol Amide is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of pharmacologically active and research-grade chemicals provide a clear framework for its safe management. All chemical waste, including this compound, should be managed in accordance with federal, state, and local regulations.[1]
Fundamental Principle: Treat as Hazardous Waste
Given that this compound is a pharmacologically active compound and a synthetic indole derivative, it must be treated as hazardous chemical waste.[2][3] Laboratory personnel should handle all waste chemical solids, liquids, or containerized gases as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety professional.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound" or "(S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide".[2][4] Abbreviations and chemical formulas are not acceptable.[4]
-
Segregate waste containing this compound from other incompatible waste streams to prevent dangerous reactions.[2][4] For instance, it should not be mixed with acids, bases, or oxidizers unless their compatibility is known.
2. Waste Accumulation and Storage:
-
Use a leak-proof container that is chemically compatible with this compound.[2][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Keep the waste container securely closed except when adding waste.[2]
-
Store the waste container in a designated, well-ventilated secondary containment area, such as a chemical fume hood, to prevent spills from reaching drains.[2][3][5]
3. Disposal through Institutional Channels:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[2][6]
-
Complete all required hazardous waste tags or forms provided by your EHS office, ensuring all information is accurate and complete.[4] This typically includes the chemical name, quantity, date of generation, and laboratory information.[4]
-
The EHS department will arrange for the transport and ultimate disposal of the chemical waste, often through incineration by a licensed waste management vendor, which is the preferred method for destroying active pharmaceutical ingredients.[7][8]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent capable of dissolving the compound.[1][2] The rinsate must be collected and treated as hazardous waste.[2]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycling, as per your institution's guidelines.[1]
Key Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | All disposal activities must adhere to EPA regulations under the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[4][7] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling this compound and its waste. |
| Waste Minimization | Whenever possible, plan experiments to minimize the generation of chemical waste. |
| Unknown Compounds | If the identity of a research-generated waste is unknown, it must be treated as hazardous, and efforts should be made to identify it to avoid potential disposal charges from your institution.[4] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling ent-Calindol Amide
Disclaimer: No specific Safety Data Sheet (SDS) for ent-Calindol Amide is currently available. The following guidance is based on safety protocols for handling similar chemical compounds and general laboratory safety standards. Researchers should always perform a risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), and provides procedural guidance for handling, spill cleanup, and disposal.
Personal Protective Equipment (PPE)
The minimum PPE for handling this compound in a laboratory setting is outlined below. This is based on the potential hazards of skin and eye irritation associated with similar indole carboxamide derivatives.[1][2][3]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. Change gloves immediately if contaminated. For prolonged handling, consider double-gloving or using gloves with higher chemical resistance.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[2][3] |
| Footwear | Closed-toe shoes | Must be worn to protect against spills and falling objects.[2][3] |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area or a chemical fume hood. If handling large quantities or if the material is dusty, a respirator may be necessary based on a risk assessment. |
Operational Plan
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Minimize the generation of dust when working with the solid form of the compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Cleanup Plan
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
| Spill Scenario | Cleanup Procedure |
| Small Solid Spill | 1. Restrict access to the spill area.2. Wearing appropriate PPE, gently sweep the solid material into a designated waste container, avoiding dust generation.[6][7]3. Wipe the spill area with a damp cloth or paper towel.4. Place all cleanup materials into a sealed bag and label it as hazardous waste.[6][7] |
| Large Solid Spill | 1. Evacuate the immediate area and alert others.2. Contact your institution's EHS department for assistance.3. Prevent the spread of the powder. |
| Contaminated Clothing | 1. Remove contaminated clothing immediately.2. Wash the affected skin area with soap and water.3. Seek medical attention if irritation or other symptoms develop. |
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and cleanup materials, should be considered hazardous waste unless determined otherwise by your institution's EHS department.[8][9]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | 1. Collect in a clearly labeled, sealed container.[10]2. Dispose of through your institution's hazardous waste program.[8] |
| Contaminated Labware (e.g., gloves, wipes) | 1. Double-bag in clear plastic bags.[9][10]2. Label as hazardous waste.3. Dispose of through your institution's hazardous waste program. |
| Empty Containers | 1. If the container held what is determined to be a non-hazardous substance, it can be disposed of in the regular trash after the label is defaced.[11]2. If the substance is determined to be hazardous, the empty container must be managed as hazardous waste or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[8] |
Visualized Workflows
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for Handling this compound.
Caption: Solid Spill Cleanup Procedure.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
